molecular formula C8H8ClNO3 B1313188 Methyl 6-chloro-2-methoxynicotinate CAS No. 65515-32-4

Methyl 6-chloro-2-methoxynicotinate

Cat. No.: B1313188
CAS No.: 65515-32-4
M. Wt: 201.61 g/mol
InChI Key: KUJLWEWWBOZDRR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methoxynicotinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJLWEWWBOZDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441722
Record name methyl 6-chloro-2-methoxynicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-32-4
Record name methyl 6-chloro-2-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-2-methoxynicotinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 6-chloro-2-methoxynicotinate basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Methyl 6-chloro-2-methoxynicotinate

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its chemical identity, physical characteristics, and safety protocols.

Core Properties and Chemical Identity

This compound is a halogenated pyridine derivative, a class of compounds often utilized as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates a pyridine ring functionalized with chloro, methoxy, and methyl ester groups, offering multiple sites for chemical modification.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
CAS Number 65515-32-4[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Physical Form White to Yellow Solid / Powder to crystal[2]
Melting Point 54.0 - 58.0 °C[2]
Purity ≥95% - >98.0% (GC)[2]
Storage Temperature Refrigerator; Cool and dark place (<15°C)
Chemical Structure and Identifiers
IdentifierValueCitations
IUPAC Name Methyl 6-chloro-2-methoxypyridine-3-carboxylate[1]
Synonyms 6-Chloro-2-methoxynicotinic Acid Methyl Ester[2]
SMILES O=C(OC)C1=C(OC)N=C(Cl)C=C1[1]
InChI Key KUJLWEWWBOZDRR-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Disclaimer: The following protocol is for the synthesis of the isomer Methyl 2-chloro-6-methoxynicotinate and should be used as a reference only.

Illustrative Synthesis of an Isomer: Methyl 2-chloro-6-methoxynicotinate

This synthesis involves the methylation of both the carboxylic acid and hydroxyl groups of 2-Chloro-6-hydroxynicotinic acid.

Starting Material: 2-Chloro-6-hydroxynicotinic acid Reagents: Chloroform, Silver carbonate (Ag₂CO₃), Methyl iodide (CH₃I)

Methodology:

  • Add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL) to a 50 mL round-bottomed flask. Stir the mixture until the solid is completely dissolved.[3]

  • Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[3]

  • Heat the reaction mixture at 50 °C for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, filter the mixture under vacuum and wash the filter cake with chloroform.[3]

  • Combine the filtrate and washings and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purify the crude product by fast column chromatography using a 0-100% ethyl acetate/heptane gradient as the eluent.[3]

  • Collect the target fractions and concentrate them under pressure to yield the final product, Methyl 2-chloro-6-methoxypyridine-3-carboxylate, as a white powder (Yield: 2.42 g, 69%).[3]

Product Characterization (for the Isomer)

The final product was characterized by Liquid Chromatography-Mass Spectrometry (LCMS).[3]

  • LCMS Data: Retention time 1.13 min, m/z = 202 (M + 1).[3]

Analytical Data

While detailed spectral data is not publicly available, certificates of analysis for this compound confirm that its ¹H NMR spectrum is consistent with the expected structure.[4][5] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][5]

Safety and Handling

GHS Hazard Information

The following GHS classifications have been reported for this compound.

Hazard TypeGHS PictogramSignal WordHazard StatementCitations
Acute Toxicity GHS07WarningH302: Harmful if swallowed
Skin Irritation GHS07WarningH315: Causes skin irritation
Eye Irritation GHS07WarningH319: Causes serious eye irritation
Precautionary Statements and Handling

Safe handling of this compound requires adherence to standard laboratory safety procedures.

  • Prevention: Wash hands and skin thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270). Wear protective gloves, eye protection, and face protection (P280).[6]

  • Response: If swallowed, call a POISON CENTER or doctor. Rinse mouth (P301, P312, P330). If on skin, wash with plenty of water (P302, P352). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing (P305, P351, P338). If skin or eye irritation persists, get medical advice/attention.[6]

  • Storage: Store in a well-ventilated place, preferably in a refrigerator. Keep the container tightly closed.[7]

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood. Ensure that eyewash stations and safety showers are located close to the workstation.[7]

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding specific biological activities or signaling pathways directly involving this compound. Its utility is primarily as a chemical intermediate for the synthesis of other target molecules.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of the isomer, Methyl 2-chloro-6-methoxynicotinate, as described in the protocol section.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start 1. Dissolve Starting Material (2-Chloro-6-hydroxynicotinic acid in Chloroform) add_reagents 2. Add Reagents (Silver Carbonate & Methyl Iodide) start->add_reagents heat 3. Heat Mixture (50°C for 3 hours) add_reagents->heat Start Reaction monitor 4. Monitor by TLC heat->monitor filter 5. Vacuum Filtration monitor->filter Reaction Complete concentrate 6. Concentrate Filtrate (Rotary Evaporator) filter->concentrate chromatography 7. Column Chromatography (EtOAc/Heptane Gradient) concentrate->chromatography Crude Product final_product 8. Concentrate Fractions (Yields White Powder) chromatography->final_product analysis 9. Characterize by LCMS final_product->analysis

Caption: Workflow for the synthesis of the isomer Methyl 2-chloro-6-methoxynicotinate.

References

An In-depth Technical Guide on Methyl 6-chloro-2-methoxynicotinate (CAS: 65515-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Methyl 6-chloro-2-methoxynicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[1][2] Its structure features a pyridine ring with a chloro, a methoxy, and a methyl ester group, offering multiple points for synthetic modification.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 65515-32-4[3][4]
Molecular Formula C₈H₈ClNO₃[3][4]
Molecular Weight 201.61 g/mol [3][4]
Appearance White to Yellow powder to crystal[5]
Purity ≥97% (commercially available)[3]
Melting Point 54.0 to 58.0 °C[5]
SMILES O=C(OC)C1=C(OC)N=C(Cl)C=C1[3]
InChI Key KUJLWEWWBOZDRR-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 65515-32-4) is not publicly available, a common route for the synthesis of related isomers, such as Methyl 2-chloro-6-methoxynicotinate, involves the methylation of a hydroxynicotinic acid precursor.[1]

General Synthetic Approach (Hypothetical)

A plausible synthetic route could start from 6-chloro-2-hydroxynicotinic acid. The hydroxyl group can be methylated to a methoxy group, and the carboxylic acid can be esterified to a methyl ester.

Synthetic Pathway 6-chloro-2-hydroxynicotinic acid 6-chloro-2-hydroxynicotinic acid This compound This compound 6-chloro-2-hydroxynicotinic acid->this compound 1. Methylation (e.g., DMS, NaH) 2. Esterification (e.g., MeOH, H+)

Caption: Hypothetical synthetic pathway to this compound.

Detailed Experimental Protocol (for Isomer: Methyl 2-chloro-6-methoxynicotinate)

The following protocol describes the synthesis of the isomer, Methyl 2-chloro-6-methoxynicotinate, and may serve as a reference for developing a synthesis for the target compound.[1]

Reaction Scheme:

Isomer Synthesis cluster_0 Methylation and Esterification 2-Chloro-6-hydroxynicotinic_acid 2-Chloro-6-hydroxynicotinic acid Product Methyl 2-chloro-6-methoxynicotinate 2-Chloro-6-hydroxynicotinic_acid->Product 50 °C, 3h Reagents Silver carbonate, Methyl iodide, Chloroform Reagents->Product

Caption: Synthesis of Methyl 2-chloro-6-methoxynicotinate.

Procedure:

  • To a 50 mL round-bottomed flask, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is completely dissolved.[1]

  • Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[1]

  • Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture and filter it under vacuum. Wash the filter cake with chloroform.[1]

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography using a gradient of 0-100% ethyl acetate in heptane.[1]

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to afford Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).[1]

Table 2: Reagents for Isomer Synthesis

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Chloro-6-hydroxynicotinic acid173.553.00 g17.3
Silver carbonate275.7511.0 g39.8
Methyl iodide141.943.77 mL60.5
Chloroform119.3830 mL-

Spectroscopic Data (Predicted)

As experimental spectra are not publicly available, the following tables provide predicted characteristic peaks based on the structure of this compound and data from similar compounds.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2d1HPyridine H-4
~6.8 - 7.2d1HPyridine H-5
~3.9 - 4.1s3HOCH₃ (methoxy)
~3.8 - 4.0s3HOCH₃ (ester)

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~165C=O (ester)
~160C-2 (pyridine)
~150C-6 (pyridine)
~140C-4 (pyridine)
~110C-5 (pyridine)
~105C-3 (pyridine)
~55OCH₃ (methoxy)
~53OCH₃ (ester)

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1600, ~1470C=C and C=N stretch (pyridine ring)
~1250C-O stretch (ester and ether)
~800-700C-Cl stretch

Table 6: Predicted Mass Spectrometry Fragmentation

m/zFragment
201/203[M]⁺ (isotopic pattern for Cl)
170/172[M - OCH₃]⁺
142/144[M - COOCH₃]⁺

Applications in Drug Development and Biological Relevance

Substituted nicotinic acid derivatives are known to play a role in various biological processes. Nicotinic acid itself is a precursor for the biosynthesis of NAD+ (Nicotinamide Adenine Dinucleotide), a crucial coenzyme in cellular metabolism.[6] Alterations in NAD+ levels have been implicated in a variety of diseases, and modulation of its biosynthetic pathways is an area of active research.

Derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic agents.[5][7] The pyridine scaffold is a common feature in many kinase inhibitors, and it is plausible that this compound could serve as a scaffold or intermediate for the synthesis of such inhibitors.[8]

Potential Involvement in Signaling Pathways

Given the structural similarity to other biologically active pyridine derivatives, this compound could potentially interact with various signaling pathways. One of the most critical pathways in cancer and other diseases is the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[9][10] Nicotinic acid derivatives have been shown to influence cellular signaling, in part through their effects on NAD+ levels, which can impact the activity of NAD+-dependent enzymes that regulate these pathways.[6]

G cluster_pathway Potential Interaction with PI3K/Akt/mTOR Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Nicotinate_Derivative This compound (Hypothetical Modulation) Nicotinate_Derivative->Akt Inhibition?

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a readily available chemical intermediate with potential for use in the synthesis of more complex, biologically active molecules. While specific data on its biological activity and detailed spectroscopic characterization are lacking in the public domain, its structural features suggest it could be a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibitors or modulators of metabolic pathways. Further research is warranted to fully elucidate its chemical and biological properties.

References

Methyl 6-chloro-2-methoxynicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides key physicochemical data and analytical methodologies for Methyl 6-chloro-2-methoxynicotinate, a compound relevant to synthetic chemistry and drug discovery pipelines.

Physicochemical Properties

This compound is a substituted pyridine derivative. Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1][2][3]
Monoisotopic Mass 201.0192708 Da[2]
CAS Number 65515-32-4[1]

Analytical Characterization Protocols

The identity and purity of this compound are confirmed through standard analytical techniques. The protocols outlined below represent typical methods for determining the molecular formula and weight.

2.1. Determination of Molecular Formula by Elemental Analysis

  • Principle: Combustion analysis is used to determine the mass percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine is determined by titration or ion chromatography after combustion and absorption. Oxygen is typically determined by difference. The resulting percentages are used to derive the empirical formula, which is then confirmed against the molecular formula obtained from mass spectrometry.

  • Methodology:

    • A precisely weighed sample (typically 1-3 mg) of the compound is combusted in a furnace at approximately 1000°C in a stream of oxygen.

    • The combustion products (CO₂, H₂O, N₂) are passed through a series of traps or a gas chromatography column to separate them.

    • Quantification is performed using thermal conductivity or infrared detectors, calibrated against known standards.

    • The mass percentages of C, H, and N are calculated, and the empirical formula is determined.

2.2. Determination of Molecular Weight by Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular weight determination, a soft ionization technique is employed to minimize fragmentation and maximize the abundance of the molecular ion peak (M⁺) or a pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • Methodology (Electrospray Ionization - ESI-MS):

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

    • The solution is infused into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

    • These ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

    • The detector records the abundance of each ion, and the resulting spectrum is analyzed to identify the peak corresponding to the molecular weight. For this compound, a peak around m/z = 202.0 would be expected for the [M+H]⁺ ion.

Data Verification Workflow

The logical flow for characterizing a novel chemical entity like this compound involves orthogonal methods to confirm its identity. The diagram below illustrates this standard workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea nmr NMR Spectroscopy purification->nmr mw Molecular Weight (201.61 g/mol) ms->mw formula Molecular Formula (C₈H₈ClNO₃) ea->formula structure Structural Confirmation nmr->structure mw->formula

Caption: Workflow for the analytical characterization of a chemical compound.

References

Spectroscopic data of Methyl 6-chloro-2-methoxynicotinate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Properties

  • IUPAC Name: Methyl 6-chloro-2-methoxypyridine-3-carboxylate

  • CAS Number: 95652-77-0

  • Molecular Formula: C₈H₈ClNO₃[1]

  • Molecular Weight: 201.61 g/mol [1]

  • Exact Mass: 201.0192708 Da[2]

Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data for Methyl 6-chloro-2-methoxynicotinate.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound.

Parameter Value Ion Ionization Method
Monoisotopic Mass 201.0192708 Da--
m/z 202[M+H]⁺Electrospray Ionization (ESI)

Due to the presence of a chlorine atom, a characteristic isotopic pattern with an M+2 peak at an approximate 3:1 ratio to the molecular ion peak is expected.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following data is predicted based on the structure of this compound.

Predicted Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~ 8.1Doublet1HPyridine Ring (H-4)
~ 7.0Doublet1HPyridine Ring (H-5)
~ 4.0Singlet3HMethoxy (-OCH₃)
~ 3.9Singlet3HEster (-COOCH₃)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The following data is predicted.

Predicted Chemical Shift (δ) ppm Assignment
~ 165Ester Carbonyl (C=O)
~ 160Pyridine Ring (C-2)
~ 150Pyridine Ring (C-6)
~ 140Pyridine Ring (C-4)
~ 115Pyridine Ring (C-5)
~ 110Pyridine Ring (C-3)
~ 55Methoxy Carbon (-OCH₃)
~ 53Ester Methyl Carbon (-COOCH₃)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are listed below.

Predicted Wavenumber (cm⁻¹) Functional Group Vibration
~ 3100-3000Aromatic C-HStretching
~ 2960-2850Aliphatic C-HStretching
~ 1730C=O (Ester)Stretching
~ 1600, 1480C=C, C=N (Aromatic Ring)Stretching
~ 1250C-O-C (Ester, Ether)Asymmetric Stretching
~ 1100C-O-C (Ester, Ether)Symmetric Stretching
~ 800-700C-ClStretching

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined in the diagram below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Final Characterization Sample Methyl 6-chloro-2- methoxynicotinate MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_Data Determine Molecular Weight and Formula MS->MS_Data NMR_Data Elucidate Chemical Structure NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Structure_Confirmation Structural Confirmation and Purity Assessment MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization mass spectrometer is used for analysis.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode (to form [M+H]⁺).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-400 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its isotopic distribution, confirming the molecular weight and presence of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm).

  • Instrumentation: A 400 or 500 MHz NMR spectrometer is used.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: A background spectrum is recorded and subtracted from the sample spectrum. The major absorption bands in the final spectrum are identified and correlated with the vibrational frequencies of known functional groups to confirm the molecular structure.

References

The Pivotal Role of Methyl 6-chloro-2-methoxynicotinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that can be efficiently elaborated into complex molecular architectures with desired pharmacological profiles. Methyl 6-chloro-2-methoxynicotinate has emerged as a key heterocyclic scaffold, offering medicinal chemists a valuable starting point for the development of a diverse array of bioactive molecules. Its unique substitution pattern, featuring reactive sites for nucleophilic substitution and cross-coupling reactions, makes it an attractive precursor for the synthesis of potent kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Chemical Properties and Synthesis

This compound (C8H8ClNO3, MW: 201.61 g/mol ) is a white to off-white solid with a melting point of 67-69°C.[1] The molecule possesses two key reactive handles: a chloro substituent at the 6-position of the pyridine ring, which is susceptible to nucleophilic aromatic substitution, and a methyl ester at the 3-position, which can be hydrolyzed or otherwise modified. The 2-methoxy group also influences the reactivity of the pyridine ring.

A common synthetic route to this compound starts from 2-Chloro-6-hydroxynicotinic acid.[2] The protocol involves the reaction of the starting material with methyl iodide in the presence of silver carbonate in chloroform. The reaction mixture is heated, and after workup and purification by column chromatography, the desired product is obtained as a white powder.[2]

Application in the Synthesis of Kinase Inhibitors

The pyridine core of this compound serves as a valuable scaffold for the synthesis of kinase inhibitors, particularly those targeting the ATP-binding site. The strategic placement of substituents allows for the modulation of binding affinity and selectivity. A significant application of this building block is in the synthesis of quinoline derivatives that act as inhibitors of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapies.

Synthesis of a Key Quinoline Intermediate for PI3K/mTOR Inhibitors

A key intermediate in the synthesis of certain quinoline-based PI3K/mTOR inhibitors is 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[4] While not directly synthesized from this compound in the cited literature, the synthesis of this quinoline highlights the importance of the substituted pyridine scaffold. The synthesis starts from 4-methoxyaniline and proceeds through three main steps: cyclization, nitration, and chlorination.[4]

The general workflow for the synthesis of this key intermediate is depicted below:

G cluster_synthesis Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline 4-Methoxyaniline 4-Methoxyaniline Cyclization Cyclization 4-Methoxyaniline->Cyclization Ethyl acetoacetate, Polyphosphoric acid, 170°C 6-Methoxy-2-methylquinolin-4-ol 6-Methoxy-2-methylquinolin-4-ol Cyclization->6-Methoxy-2-methylquinolin-4-ol Nitration Nitration 6-Methoxy-2-methylquinolin-4-ol->Nitration Propionic acid, Nitric acid, 125°C 6-Methoxy-2-methyl-3-nitroquinolin-4-ol 6-Methoxy-2-methyl-3-nitroquinolin-4-ol Nitration->6-Methoxy-2-methyl-3-nitroquinolin-4-ol Chlorination Chlorination 6-Methoxy-2-methyl-3-nitroquinolin-4-ol->Chlorination POCl3, DMF, 110°C 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline Chlorination->4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

Synthesis of a key quinoline intermediate.[4]

This quinoline intermediate can then be further functionalized, for example, by nucleophilic substitution of the 4-chloro group with various amines to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of this compound[2]

Materials:

  • 2-Chloro-6-hydroxynicotinic acid

  • Chloroform

  • Silver carbonate (Ag₂CO₃)

  • Methyl iodide (CH₃I)

  • Ethyl acetate

  • Heptane

Procedure:

  • To a solution of 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) in chloroform (30 mL) in a 50 mL round-bottomed flask, add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) sequentially.

  • Stir the reaction mixture at 50°C for 3 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture under vacuum and wash the filter cake with chloroform.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using a gradient of 0-100% ethyl acetate in heptane to afford Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).

General Procedure for the Synthesis of 4-Anilinoquinolines[5]

Materials:

  • Substituted 4-chloroquinoline

  • Appropriate aniline derivative

  • Solvent (e.g., isopropanol, N-methyl-2-pyrrolidone)

  • Acid or base catalyst (as required)

Procedure:

  • A mixture of the substituted 4-chloroquinoline and the aniline derivative in a suitable solvent is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data

The development of effective kinase inhibitors relies on the quantitative assessment of their biological activity. Key parameters include the half-maximal inhibitory concentration (IC50) against the target kinase and the anti-proliferative activity against cancer cell lines.

While specific IC50 values for compounds directly derived from this compound were not prominently available in the initial search results, the following table presents representative data for a series of 6,7-dimethoxy-4-anilinoquinoline derivatives as c-Met inhibitors, illustrating the type of quantitative data that is crucial in medicinal chemistry.[5][6]

CompoundSubstitution on Anilino Ringc-Met IC50 (µM)[6]A549 IC50 (µM)[5]MCF-7 IC50 (µM)[5]MKN-45 IC50 (µM)[5]
12c 4-Fluoro0.11 ± 0.02>5023.5 ± 2.110.2 ± 1.3
12f 4-Chloro0.93 ± 0.1030.1 ± 2.515.3 ± 1.88.9 ± 0.9
12g 4-Bromo5.5 ± 0.945.2 ± 3.128.9 ± 2.515.6 ± 1.7
12l 4-Methyl0.32 ± 0.0725.6 ± 2.212.8 ± 1.56.7 ± 0.8
12m 4-Ethyl0.056 ± 0.01210.3 ± 1.15.1 ± 0.62.3 ± 0.3
12n 4-tert-Butyl0.030 ± 0.0085.8 ± 0.72.9 ± 0.41.1 ± 0.2

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key target for the quinoline-based inhibitors that can be synthesized from precursors like this compound. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate PI3K. Activated PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt then phosphorylates a number of downstream targets, including mTOR, which promotes cell growth and proliferation.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Simplified PI3K/Akt/mTOR signaling pathway.[3]

Conclusion

This compound stands out as a versatile and valuable building block in medicinal chemistry. Its utility in the synthesis of complex heterocyclic systems, particularly quinoline-based kinase inhibitors, underscores its importance in the development of novel therapeutic agents. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, making it a cornerstone for the generation of compound libraries for hit-to-lead and lead optimization campaigns. As our understanding of disease biology deepens, the strategic application of such key intermediates will continue to be a driving force in the discovery of next-generation targeted therapies.

References

Synthesis of Substituted Pyridines: A Technical Guide to Cross-Coupling Reactions of Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of substituted pyridines utilizing methyl 6-chloro-2-methoxynicotinate as a versatile starting material. Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The strategic functionalization of the pyridine ring is paramount in modulating the pharmacological properties of these compounds. This compound offers a key platform for such diversification through modern palladium-catalyzed cross-coupling reactions.

This document details the experimental protocols for three seminal cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds, the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds, and the Sonogashira coupling for the introduction of alkynyl moieties. Quantitative data from representative reactions are summarized in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Reaction Pathways

The chlorine atom at the 6-position of this compound is amenable to substitution via various palladium-catalyzed cross-coupling reactions. These reactions provide a powerful toolkit for the introduction of a wide range of substituents, enabling the generation of diverse libraries of pyridine derivatives for screening and lead optimization in drug discovery programs.

Core Reaction Pathways for this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd Catalyst, Cu(I), Base start->sonogashira_reagents suzuki_product Methyl 6-aryl-2-methoxynicotinate suzuki_reagents->suzuki_product C-C bond formation buchwald_product Methyl 6-(amino)-2-methoxynicotinate buchwald_reagents->buchwald_product C-N bond formation sonogashira_product Methyl 6-alkynyl-2-methoxynicotinate sonogashira_reagents->sonogashira_product C-C bond formation

Caption: Overview of key cross-coupling reactions for functionalizing this compound.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-methoxynicotinates

The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90-1004-1285
24-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90-1004-1292
34-Chlorophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90-1004-1288
43-Fluorophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90-1004-1282
5Thiophen-2-ylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90-1004-1278

Note: Yields are representative and based on typical outcomes for Suzuki couplings of chloro-pyridines with arylboronic acids under optimized conditions.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[2] The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. A degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) is added via syringe. The reaction mixture is heated to 90-100 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 4-12 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (15 mL).[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-methoxynicotinate.[2]

Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_complex boronate Ar'B(OH)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition base Base base->boronate boronic_acid Ar'B(OH)₂ boronic_acid->boronate Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)L₂(Cl)(HNR¹R²)] amine_coordination->pd_amine_complex amine R¹R²NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L₂(NR¹R²) deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd_complex transmetalation_pd Transmetalation pd_complex->transmetalation_pd pd_alkynyl_complex Ar-Pd(II)L₂(C≡CR) transmetalation_pd->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation_pd alkyne R-C≡CH alkyne->cu_acetylide Deprotonation cu_salt Cu(I) cu_salt->cu_acetylide base Base base->alkyne

References

In-Depth Technical Guide to the Electronic Properties of 2-Methoxynicotinates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-methoxynicotinates, a class of compounds with significant potential in medicinal chemistry and materials science. This document collates available data on their photophysical and electrochemical characteristics, details the experimental methodologies for their characterization, and presents a theoretical framework for understanding their electronic behavior. The information is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the 2-methoxynicotinate scaffold.

Introduction

2-Methoxynicotinates, derivatives of nicotinic acid (Vitamin B3), are heterocyclic compounds characterized by a pyridine ring substituted with a methoxy group at the 2-position and a carboxylate group at the 3-position. The interplay of the electron-donating methoxy group and the electron-withdrawing carboxylate group on the aromatic pyridine core imparts unique electronic properties to these molecules. Understanding these properties is crucial for applications ranging from drug design, where they can influence receptor binding and metabolic stability, to materials science, where they can be tailored for specific optical and electronic functions. This guide will focus on the experimental and theoretical characterization of the electronic properties of this important class of molecules.

Photophysical Properties

The photophysical behavior of 2-methoxynicotinates is a key aspect of their electronic characterization, providing insights into their excited state dynamics.

Excimer Emission of Methyl 2-Methoxynicotinate

A notable photophysical characteristic of methyl 2-methoxynicotinate is its ability to form an excimer, which is an excited-state dimer that is not stable in the ground state. This phenomenon has been experimentally observed at low temperatures.

Experimental Data:

CompoundConditionsEmission TypeWavelength (nm)Reference
Methyl 2-methoxynicotinate77 KExcimerNot Specified[1][2]

Experimental Protocol: Fluorescence Spectroscopy at Low Temperature

The observation of excimer emission from methyl 2-methoxynicotinate was achieved through the following experimental procedure:

  • Sample Preparation: A solution of methyl 2-methoxynicotinate is prepared in a suitable solvent (e.g., a non-polar solvent that freezes to a clear glass at low temperatures, such as 2-methyltetrahydrofuran). The concentration is optimized to facilitate intermolecular interactions leading to excimer formation.

  • Cryogenic Setup: The sample cuvette is placed in a quartz dewar filled with liquid nitrogen to achieve a temperature of 77 K.

  • Excitation: The sample is excited using a monochromatic light source (e.g., a xenon lamp with a monochromator) at a wavelength corresponding to the absorption maximum of the monomer.

  • Emission Detection: The emitted light is collected at a 90-degree angle to the excitation beam and passed through a second monochromator to a detector (e.g., a photomultiplier tube).

  • Spectral Acquisition: The emission spectrum is recorded by scanning the emission monochromator, revealing the characteristic broad and red-shifted emission band of the excimer in addition to or in place of the monomer fluorescence.

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_exp Fluorescence Measurement (77 K) cluster_analysis Data Analysis prep1 Dissolve Methyl 2-Methoxynicotinate in Solvent prep2 Optimize Concentration prep1->prep2 exp1 Place Sample in Cryostat prep2->exp1 exp2 Excite at Monomer λ_abs exp1->exp2 exp3 Collect Emission at 90° exp2->exp3 exp4 Scan Emission Wavelengths exp3->exp4 analysis1 Identify Monomer and Excimer Emission Bands exp4->analysis1

Experimental workflow for low-temperature fluorescence spectroscopy.

Photochemical Reactivity: Photo-Fries Rearrangement

The electronic properties of 2-methoxynicotinates also dictate their photochemical reactivity. Phenyl 2-methoxynicotinate has been shown to undergo a photo-Fries rearrangement, a photochemical reaction in which an aryl ester is converted to a hydroxyaryl ketone upon irradiation.[1][2] This reaction proceeds through the cleavage of the ester bond and subsequent rearrangement, highlighting the influence of the electronic distribution in the excited state.

Electrochemical Properties

(Currently, there is limited publicly available experimental data on the electrochemical properties of 2-methoxynicotinates, such as that obtained from cyclic voltammetry. Further research is required to determine their redox potentials and electrochemical behavior.)

Theoretical Calculations of Electronic Properties

Computational chemistry provides a powerful tool for predicting and understanding the electronic properties of molecules like 2-methoxynicotinates. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Key Electronic Descriptors:

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Protocol for DFT Calculations:

  • Structure Optimization: The 3D structure of the 2-methoxynicotinate molecule is optimized to find its lowest energy conformation.

  • Functional and Basis Set Selection: A suitable combination of a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is chosen.

  • Energy Calculation: A single-point energy calculation is performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.

  • Property Calculation: From the orbital energies, key electronic descriptors such as the HOMO-LUMO gap, ionization potential, and electron affinity can be calculated.

dft_workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_output Output Analysis input1 Define Molecular Structure input2 Select Functional and Basis Set input1->input2 calc1 Geometry Optimization input2->calc1 calc2 Single-Point Energy Calculation calc1->calc2 output1 Extract HOMO/LUMO Energies calc2->output1 output2 Calculate Electronic Properties output1->output2

Workflow for Density Functional Theory (DFT) calculations.

Signaling Pathways and Drug Development Implications

The electronic properties of 2-methoxynicotinates are of significant interest in drug development. The distribution of electron density, as influenced by the methoxy and carboxylate substituents, can govern the non-covalent interactions with biological targets such as enzymes and receptors. For instance, the ability to act as a hydrogen bond acceptor or donor, and the potential for π-π stacking interactions, are directly related to the molecule's electronic structure.

(While the specific signaling pathways modulated by 2-methoxynicotinates are diverse and depend on the overall molecular structure of the drug candidate, a generalized logical relationship for target engagement is depicted below.)

signaling_pathway drug 2-Methoxynicotinate Derivative binding Binding Event (Non-covalent Interactions) drug->binding target Biological Target (Enzyme/Receptor) target->binding conformational_change Conformational Change in Target binding->conformational_change signaling Modulation of Downstream Signaling conformational_change->signaling response Cellular/Physiological Response signaling->response

References

The Intricate Dance of Structure and Activity: A Technical Guide to 2-Methoxynicotinate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxynicotinate scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile core for the development of novel therapeutic agents. This technical guide delves into the critical structure-activity relationships (SAR) of 2-methoxynicotinate derivatives, providing a comprehensive overview of their design, synthesis, and biological evaluation. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to empower researchers in their quest for more potent and selective drug candidates.

Core Structure and Strategic Modifications

The 2-methoxynicotinate core, characterized by a pyridine ring substituted with a methoxy group at the 2-position and a carboxylate or related functional group at the 3-position, offers multiple avenues for structural modification. The electronic and steric properties of substituents on the pyridine ring, as well as the nature of the group at the 3-position, play a pivotal role in dictating the biological activity of these derivatives. Strategic modifications are often aimed at enhancing target affinity, improving pharmacokinetic properties, and minimizing off-target effects.

Structure-Activity Relationship of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

A notable example illustrating the SAR of 2-methoxypyridine derivatives is a series of sulfonamides designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, making it a key target in cancer therapy.

The general synthesis of these derivatives involves the coupling of a 5-bromo-2-methoxypyridin-3-amine core with a substituted benzenesulfonyl chloride, followed by further modifications. The quantitative data for a selection of these compounds against PI3Kα and mTOR, as well as their anti-proliferative activity in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, are summarized below.

Table 1: In Vitro Activity of Sulfonamide Methoxypyridine Derivatives [1][2]

Compound IDRPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (nM)HCT-116 IC50 (nM)
22c 4-quinolyl0.222313020
22d 3-quinolyl0.454525080
22e 8-quinolyl0.383821060
22f 1-naphthyl1.2110800350
22g 2-naphthyl0.995650280

Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1][2]

The data reveals that the nature of the aromatic skeleton introduced at the sulfonamide moiety significantly influences the inhibitory activity. The quinoline core in compound 22c demonstrated the most potent dual inhibition of PI3Kα and mTOR, which translated to strong anti-proliferative effects, particularly in the HCT-116 cell line.[2] This highlights the importance of this specific heterocyclic system in achieving high potency.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

General Synthesis of Sulfonamide Methoxypyridine Derivatives

The synthesis of the target sulfonamide methoxypyridine derivatives is typically achieved through a multi-step process.[1] A key intermediate, 5-bromo-2-methoxypyridin-3-amine, is condensed with a substituted benzenesulfonyl chloride.[1] This is followed by a Miyaura borylation and subsequent Suzuki coupling to introduce various aromatic and heteroaromatic moieties.[1]

start 5-bromo-2-methoxypyridin-3-amine step1 Condensation with Ar-SO2Cl start->step1 intermediate1 Sulfonamide Intermediate step1->intermediate1 step2 Miyaura Borylation intermediate1->step2 intermediate2 Borate Ester Intermediate step2->intermediate2 step3 Suzuki Coupling with R-Br/OTf intermediate2->step3 end Target Sulfonamide Methoxypyridine Derivatives step3->end RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation inhibition of translation Inhibitor 2-Methoxypyridine Sulfonamide Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

Theoretical and Experimental Investigations of Substituted Nicotinic Acid Esters as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core of theoretical studies of substituted nicotinic acid esters for an audience of researchers, scientists, and drug development professionals. The guide will summarize all quantitative data into clearly structured tables for easy comparison, provide detailed methodologies for all key experiments cited, and create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). All DOT scripts will be enclosed within a dot code block, with a brief, descriptive caption directly below each generated diagram. The diagrams will adhere to the specified width, color contrast, and node text contrast rules, using the provided color palette.

Introduction

Substituted nicotinic acid esters represent a class of compounds with significant therapeutic potential, primarily due to their activity as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR activity has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of novel ligands that can selectively target specific nAChR subtypes is a major focus of drug discovery efforts.

Theoretical studies, encompassing computational chemistry and molecular modeling, play a pivotal role in the rational design and optimization of substituted nicotinic acid esters. These approaches provide deep insights into the structure-activity relationships (SAR), binding modes, and pharmacokinetic properties of these compounds, thereby guiding synthetic efforts and reducing the costs and timelines associated with drug development. This technical guide provides an in-depth overview of the theoretical and experimental methodologies employed in the study of substituted nicotinic acid esters, presenting key data and workflows for researchers in the field.

Computational Workflow for Ligand-Based Drug Design

The design and optimization of novel nicotinic acid ester derivatives often follow a ligand-based drug design approach, especially when the three-dimensional structure of the target receptor is not well-characterized. This workflow integrates computational modeling with experimental validation to iteratively refine the chemical structures for improved activity and selectivity.

Computational Workflow A Initial Compound Library (Substituted Nicotinic Acid Esters) B 3D Structure Generation & Energy Minimization A->B Conformational Analysis C Calculation of Molecular Descriptors (e.g., LogP, PSA, Dipole Moment) B->C Quantum Mechanics/ Molecular Mechanics D QSAR Model Development (e.g., MLR, PLS) C->D Statistical Analysis E Model Validation (Internal & External) D->E Cross-Validation F Virtual Screening of New Candidate Molecules E->F Predictive Modeling G Synthesis of Promising Candidates F->G Hit Identification H In Vitro Biological Assay (e.g., Receptor Binding) G->H Experimental Testing I Data Analysis & Iteration H->I SAR Analysis I->B Refine Library

Figure 1: A representative computational workflow for the ligand-based design of nicotinic acid esters.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are fundamental to understanding how the chemical structure of nicotinic acid esters influences their biological activity. These studies involve the development of mathematical models that correlate variations in the chemical structure with changes in biological effect.

Table 1: Molecular Descriptors and Biological Activity of a Series of Nicotinic Acid Esters

Compound IDR-GroupLogPPolar Surface Area (Ų)Dipole Moment (Debye)IC50 (nM)
NAE-01-CH32.1538.332.54120.5
NAE-02-C2H52.6838.332.5895.2
NAE-03-Cl2.8538.333.1275.8
NAE-04-F2.2038.333.0588.1
NAE-05-NO21.9883.995.50250.3
NAE-06-NH21.3064.381.9515.6

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

1. General Procedure for the Synthesis of Substituted Nicotinic Acid Esters

  • Materials: Substituted nicotinic acid (1.0 eq.), appropriate alcohol (1.2 eq.), dicyclohexylcarbodiimide (DCC) (1.1 eq.), 4-dimethylaminopyridine (DMAP) (0.1 eq.), dichloromethane (DCM) as solvent.

  • Protocol:

    • To a solution of the substituted nicotinic acid and the alcohol in DCM at 0 °C, add DCC and DMAP.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Radioligand Binding Assay for nAChR Affinity

  • Materials: Membranes from cells expressing the target nAChR subtype, radioligand (e.g., [³H]epibatidine), test compounds (substituted nicotinic acid esters), assay buffer (e.g., Tris-HCl), scintillation cocktail, filter plates, and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total and non-specific binding).

    • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, and add a scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis.

Signaling Pathway of nAChR Activation

Nicotinic acetylcholine receptors are ionotropic receptors, meaning they form an ion channel that opens upon ligand binding. The influx of cations through the channel leads to depolarization of the cell membrane and subsequent downstream signaling events.

nAChR Signaling Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) ChannelOpening Ion Channel Opening Ligand Nicotinic Acid Ester (Agonist) Binding Ligand Binding Ligand->Binding Binding->nAChR Conformational Change Binding->ChannelOpening IonInflux Na+ / Ca2+ Influx ChannelOpening->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization CaSignal Increased Intracellular Ca2+ IonInflux->CaSignal Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream CaSignal->Downstream

Figure 2: Simplified signaling pathway of nAChR activation by a nicotinic acid ester agonist.

The integration of theoretical and experimental approaches provides a powerful paradigm for the discovery and development of novel substituted nicotinic acid esters as therapeutic agents. Computational methods, such as QSAR and molecular docking, are invaluable for predicting the biological activity of novel compounds and for elucidating their interactions with nAChR targets. These in silico studies, when coupled with robust experimental validation through chemical synthesis and biological assays, facilitate a more efficient and rational drug design process. The continued advancement of computational power and methodologies, along with a deeper understanding of the structure and function of nAChR subtypes, will undoubtedly accelerate the development of next-generation therapeutics for a range of neurological disorders.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Methyl 6-chloro-2-methoxynicotinate, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the methylation of 2-chloro-6-hydroxynicotinic acid using methyl iodide and silver carbonate. This application note includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to ensure reproducibility for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile building block used in the synthesis of various biologically active molecules. For instance, it is utilized in the preparation of aryl-aniline and heteroaryl-aniline compounds, which have applications in topical formulations for treating skin diseases[1]. The protocol outlined below describes a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the O-methylation of the hydroxyl group and the esterification of the carboxylic acid of 2-chloro-6-hydroxynicotinic acid in a one-pot reaction.

Chemical Reaction:

2-Chloro-6-hydroxynicotinic acid reacts with methyl iodide in the presence of silver carbonate to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis protocol.

ParameterValueReference
Starting Material2-Chloro-6-hydroxynicotinic acid[2]
ReagentsMethyl iodide, Silver carbonate[2]
SolventChloroform[2]
Reaction Temperature50 °C[2]
Reaction Time3 hours[2]
Product Yield69%[2]
Product AppearanceWhite powder[2]
Molecular Weight201.61 g/mol [3]
Melting Point67-69 °C[3]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.[2]

Materials:

  • 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol)

  • Chloroform (30 mL)

  • Silver carbonate (11.0 g, 39.8 mmol)

  • Methyl iodide (3.77 mL, 60.5 mmol)

  • Ethyl acetate

  • Heptane

Equipment:

  • 50 mL round-bottomed flask

  • Stirrer

  • Heating mantle or oil bath

  • TLC plates

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Fast column chromatography system

  • LCMS instrument

Procedure:

  • To a 50 mL round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the starting material is completely dissolved.

  • Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it under vacuum. Wash the filter cake with chloroform.

  • Combine the filtrate and the washings and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fast column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as a white powder (2.42 g, 69% yield).

  • Confirm the product identity and purity by LCMS analysis. The product should have a retention time of 1.13 min and an m/z of 202 (M+1)[2].

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve 2-chloro-6-hydroxynicotinic acid in chloroform start->dissolve add_reagents Add Silver Carbonate and Methyl Iodide dissolve->add_reagents react Heat to 50°C and stir for 3 hours add_reagents->react monitor Monitor reaction by TLC react->monitor filter Filter the reaction mixture monitor->filter Reaction Complete concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography (0-100% Ethyl Acetate/Heptane) concentrate->purify product Obtain this compound (White Powder, 69% Yield) purify->product characterize Characterize by LCMS product->characterize end End characterize->end

Caption: Synthesis workflow for this compound.

Conclusion

The protocol described provides an efficient and reproducible method for the synthesis of this compound with a good yield. This procedure is suitable for laboratory-scale preparation and can be adapted for larger-scale production with appropriate modifications. The detailed steps and workflow diagram serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

References

Purification of Methyl 6-chloro-2-methoxynicotinate from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Methyl 6-chloro-2-methoxynicotinate from a crude reaction mixture. The primary purification method described is flash column chromatography, a widely used and effective technique for separating the target compound from impurities generated during its synthesis. This document is intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of heterocyclic compounds.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. The synthesis of this compound, typically from 2-chloro-6-hydroxynicotinic acid, results in a crude product containing unreacted starting materials, by-products, and other impurities. This protocol outlines a robust method for isolating the desired product with high purity.

Materials and Methods

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Ethyl acetate (ACS grade or higher)

  • Heptane or Hexane (ACS grade or higher)

  • Chloroform (for sample loading, optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • Deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR analysis

  • LCMS grade solvents (e.g., acetonitrile, water, formic acid)

Equipment
  • Flash chromatography system (manual or automated)

  • Glass column

  • Rotary evaporator

  • Thin-layer chromatography (TLC) tank and UV lamp

  • Round-bottom flasks

  • Beakers and Erlenmeyer flasks

  • Filter funnel and filter paper

  • High-resolution balance

  • NMR spectrometer

  • LCMS system

Experimental Protocols

Preparation of the Crude Product

Following the synthesis of this compound, the reaction mixture is typically filtered to remove any solid by-products. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[1]

Purification by Flash Column Chromatography

Flash column chromatography is the recommended method for purifying the crude product.[1]

a. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 100% heptane or a low percentage of ethyl acetate in heptane).

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is level and free of cracks or air bubbles.

  • Equilibrate the packed column by passing several column volumes of the initial eluent through it.

b. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform or the eluent).

  • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding the silica-adsorbed sample to the top of the packed column.

c. Elution:

  • Begin elution with a low polarity solvent system (e.g., 0-10% ethyl acetate in heptane).[1]

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A gradient of 0-100% ethyl acetate in heptane is often effective.[1]

  • Collect fractions of the eluate in test tubes or vials.

d. Fraction Analysis:

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure product, as determined by TLC analysis.

e. Product Isolation:

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvents.

  • The purified this compound is typically obtained as a white to off-white powder or crystals.[1][2]

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • LCMS (Liquid Chromatography-Mass Spectrometry): This is a key method to confirm the molecular weight of the product and to determine its purity.[1]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the purified compound.

  • Melting Point: The melting point of the purified solid can be compared to literature values (67-69 °C).[3]

Data Presentation

The following table summarizes typical results obtained from the purification of this compound.

ParameterCrude ProductPurified Product
Appearance Brownish oil or solidWhite to off-white powder/crystals[1][2]
Yield -Typically 60-80% after chromatography[1]
Purity (by LCMS) Variable>95%[2]
Retention Time (LCMS) Multiple peaksSingle major peak
Molecular Weight (MS) M/z = 202 (M+1)M/z = 202 (M+1)[1]

Purification Workflow

Purification_Workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture Filtration Filtration Reaction->Filtration Remove solid by-products Concentration Concentration Filtration->Concentration Remove solvent Chromatography Flash Column Chromatography (EtOAc/Heptane gradient) Concentration->Chromatography Isolate target compound Analysis Purity & Identity Confirmation (LCMS, NMR) Chromatography->Analysis Assess purity Pure_Product Pure Methyl 6-chloro-2- methoxynicotinate Analysis->Pure_Product Final Product

Caption: Workflow for the purification of this compound.

Potential Impurities

While specific impurities for this reaction are not extensively documented in the provided search results, general knowledge of similar reactions suggests the following potential impurities:

  • Unreacted Starting Material: 2-Chloro-6-hydroxynicotinic acid.

  • Isomeric By-products: Impurities arising from non-regioselective reactions.[4]

  • Over-methylated Products: Compounds where methylation has occurred at unintended positions.

  • Hydrolysis Product: Reversion of the methyl ester to the carboxylic acid.

These impurities are generally separable from the desired product using the described flash chromatography protocol due to differences in polarity.

Conclusion

The protocol detailed in this application note provides a reliable and effective method for the purification of this compound from a crude reaction mixture. Adherence to this protocol will enable researchers to obtain a high-purity product suitable for use in further synthetic applications. The use of flash column chromatography with an ethyl acetate/heptane gradient is a key step in achieving the desired purity.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and optimized conditions for the Suzuki-Miyaura coupling of Methyl 6-chloro-2-methoxynicotinate with various arylboronic acids. This reaction is of significant interest in medicinal chemistry and drug discovery as the resulting 6-aryl-2-methoxynicotinic acid methyl esters are valuable scaffolds for the synthesis of biologically active molecules. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the ability to introduce diverse aryl groups at the 6-position via this palladium-catalyzed reaction allows for the systematic exploration of structure-activity relationships (SAR).[3][4]

Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base and a suitable solvent system.

G cluster_0 Reactants cluster_1 Products This compound plus1 + This compound->plus1 Arylboronic Acid Ar-B(OH)2 arrow Pd Catalyst, Base Solvent, Heat Arylboronic Acid->arrow Methyl 2-methoxy-6-aryl-nicotinate plus2 + Methyl 2-methoxy-6-aryl-nicotinate->plus2 Byproducts M-Cl + B(OH)3 plus1->Arylboronic Acid arrow->Methyl 2-methoxy-6-aryl-nicotinate plus2->Byproducts

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Optimized Reaction Conditions

Several parameters, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions. For electron-rich chloropyridines like this compound, the selection of a sufficiently active catalytic system is crucial.[1][5] Below is a summary of commonly employed and optimized conditions derived from analogous reactions.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)Pd(PPh₃)₄ is often effective for a broad range of substrates. For less reactive chlorides, more active catalysts with bulky, electron-rich phosphine ligands may be necessary.[6]
Ligand PPh₃, SPhos, XPhos, or other biaryl phosphinesWhen using Pd(OAc)₂ or other palladium precursors, the addition of a phosphine ligand is essential to form the active catalytic species and prevent catalyst deactivation.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, or Na₂CO₃An aqueous solution of the base is often used. The choice of base can significantly impact the reaction rate and yield.[5]
Solvent Toluene/Ethanol, 1,4-Dioxane/H₂O, or DMFA mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base.[3][7]
Temperature 80-120 °CThe reaction temperature is dependent on the reactivity of the specific arylboronic acid and the solvent system used. Microwave irradiation can significantly shorten reaction times.[7]
Reaction Time 4-24 hoursProgress should be monitored by TLC or LC-MS to determine the point of completion.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol 4:1 or 1,4-Dioxane/H₂O 4:1, 10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[6]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. If using microwave irradiation, set the appropriate temperature and time parameters.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the Suzuki-Miyaura coupling of this compound.

G reagents Combine Reactants: - this compound - Arylboronic acid - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent_catalyst Add Solvent and Pd Catalyst inert->solvent_catalyst reaction Heat Reaction Mixture (Conventional or Microwave) solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with EtOAc and H₂O - Separate layers - Extract aqueous phase - Wash with brine - Dry organic layer monitoring->workup purification Purification: - Concentrate under vacuum - Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inefficient base- Low reaction temperature- Presence of oxygen- Use a fresh, active catalyst or a more robust ligand system (e.g., SPhos, XPhos).[6]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Thoroughly degas the solvent and maintain an inert atmosphere.- Reduce the catalyst loading.
Dehalogenation of Starting Material - Certain catalyst/ligand combinations- High temperatures- Screen different catalyst and ligand systems.- Optimize the reaction temperature to favor cross-coupling over dehalogenation.[6]
Incomplete Reaction - Insufficient reaction time- Catalyst deactivation- Extend the reaction time.- Add a fresh portion of the catalyst.

By following these guidelines and protocols, researchers can effectively synthesize a diverse library of 6-aryl-2-methoxynicotinic acid methyl esters for various applications in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The ability to efficiently construct C-N bonds is critical for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials where arylamines are key structural motifs.[2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of Methyl 6-chloro-2-methoxynicotinate. This substrate is a valuable building block in the synthesis of various biologically active compounds. The chlorine atom at the 6-position of the pyridine ring provides a reactive handle for the introduction of diverse amino functionalities, enabling the generation of compound libraries for drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the chloro-pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through a series of key steps involving a Pd(0)/Pd(II) redox couple.[1]

A simplified representation of the reaction is as follows:

General Reaction Scheme:

Key Reaction Parameters

The success and efficiency of the Buchwald-Hartwig amination are highly dependent on the careful selection and optimization of several key parameters:

  • Palladium Precursor: A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common.

  • Ligand: The choice of phosphine ligand is crucial for the success of the reaction. The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination. For electron-deficient heteroaryl chlorides like the target substrate, bulky and electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos often provide excellent results.

  • Base: A base is required to deprotonate the amine nucleophile, forming the active palladium-amido intermediate. The choice of base can significantly impact the reaction rate and yield. Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of base often depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain the catalyst's activity are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.

  • Temperature: The reaction temperature is a critical parameter that influences the reaction rate. Most Buchwald-Hartwig aminations are conducted at elevated temperatures, typically ranging from 80 to 110 °C.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

Quantitative Data Summary

While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public literature, the following tables provide representative data for the amination of similar chloropyridine substrates. This data can serve as a valuable starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 6-Chloropyridines with Various Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102077-95
2BenzylaminePd(OAc)₂ / RuPhosNaOtBuToluene10012High (not specified)
3MorpholinePd₂(dba)₃ / BrettPhosK₃PO₄Dioxane10018High (not specified)
4n-HexylaminePd(OAc)₂ / SPhosNaOtBuToluene8016High (not specified)
5IndolePd(OAc)₂ / SIPr·HClNaOHDioxane10024Good (not specified)[4]

Note: Yields are based on reactions with structurally similar 6-chloropyridine derivatives and may vary for this compound.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amines and desired scales.

Protocol 1: General Procedure for Coupling with Aryl and Alkyl Amines

This protocol is a general starting point for the amination of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the amine (1.1-1.5 mmol) and anhydrous toluene (5-10 mL).

  • Seal the reaction vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-2-methoxynicotinate derivative.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially improved yields.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equivalents)

  • Anhydrous dioxane

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the amine (0.6 mmol), Pd(OAc)₂ (0.01 mmol), RuPhos (0.02 mmol), and K₃PO₄ (1.25 mmol).

  • Add anhydrous dioxane (3-5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature of 120-150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heating Heat Reaction Mixture (e.g., 80-110 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up (Extraction & Washes) cooling->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization of Product (NMR, MS) purification->characterization

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Pd(II) Amido Complex oxidative_addition->amido_complex + R¹R²NH - HX (Base) amido_complex->pd0 Reductive Elimination product Product (Ar-NR¹R²) amido_complex->product

References

Application Notes and Protocols for Sonogashira Coupling with Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials due to its typically mild reaction conditions and tolerance of a wide array of functional groups.[2] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.[1]

Methyl 6-chloro-2-methoxynicotinate is a valuable building block in medicinal chemistry. The chloro-substituent at the 6-position of the pyridine ring serves as a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of extensive compound libraries crucial for drug discovery and development programs. The resulting 6-alkynyl-2-methoxynicotinates are important intermediates for the synthesis of a variety of biologically active molecules.

This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.[3]

Experimental Protocols

The following protocols are provided as a starting point for the Sonogashira coupling of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general and widely used method for the Sonogashira coupling of aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent to dissolve the solids.

  • Add triethylamine to the mixture via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol can be advantageous in cases where the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (4-8 mol%)

  • A suitable base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound, the base, and the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of chloro-pyridines with various terminal alkynes, which can be extrapolated for this compound.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
16-Chloro-4-methoxynicotinaldehydePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60-806-12High
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[4]
33,5-dibromo-2,6-dichloropyridine(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1885
46-chloro-1,3-dimethyluracilPhenylacetylenePd(PPh₃)Cl₂ / CuIEt₃NDMSO256>90[5]

Note: Yields are representative and may vary based on the specific alkyne and optimized reaction conditions.

Troubleshooting

A common side reaction in palladium-catalyzed cross-coupling reactions involving aryl chlorides is dehalogenation, where the chlorine atom is replaced by a hydrogen atom.[6]

Potential Causes and Solutions for Dehalogenation:

ParameterPotential Cause of DehalogenationRecommended Solutions
Catalyst/Ligand Inefficient oxidative addition or premature reductive elimination.Use more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) which can promote the desired cross-coupling pathway.[6]
Base A base that is too strong or has a high water content.Use a weaker, anhydrous base such as K₂CO₃ or Cs₂CO₃.
Solvent Protic solvents or solvents that can act as a hydride source.Use anhydrous, aprotic solvents like dioxane or toluene.
Temperature High reaction temperatures can favor dehalogenation.Optimize the reaction temperature to the lowest effective level.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Product Reductive\nElimination->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡C-H Alkyne R-C≡C-H->Cu-X Base Base Base Cu-C≡CR->Transmetalation Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Alkyne - Catalyst System (Pd/Cu) - Base - Solvent start->reagents reaction Reaction under Inert Atmosphere (Heat if necessary) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilution - Washing (Water, Brine) - Drying monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product: Methyl 6-alkynyl-2-methoxynicotinate purification->product

Caption: General experimental workflow for Sonogashira coupling.

Logical_Relationship substrate This compound reaction Sonogashira Coupling substrate->reaction product 6-Alkynyl-2-methoxynicotinates reaction->product catalyst Key Parameters: - Catalyst (Pd, Cu) - Base - Solvent - Temperature reaction->catalyst side_reaction Potential Side Reaction: Dehalogenation reaction->side_reaction application Applications in Drug Discovery product->application

Caption: Logical relationship of the Sonogashira coupling application.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloropyridines. These substrates are of significant interest in medicinal chemistry and materials science for the synthesis of complex heteroaromatic structures. Due to the potential for catalyst inhibition by the pyridine nitrogen, 2-chloropyridines can be challenging substrates.[1] This guide covers several key cross-coupling reactions, offering insights into catalyst selection, reaction optimization, and detailed experimental procedures.

Introduction to Cross-Coupling with 2-Chloropyridines

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[2][3] When functionalizing pyridine scaffolds, 2-chloropyridines are attractive starting materials due to their commercial availability and cost-effectiveness compared to their bromo or iodo counterparts. However, the higher bond strength of the C-Cl bond and the coordinating nature of the pyridine nitrogen present unique challenges, often requiring specialized catalyst systems to achieve high efficiency.[1][4]

The choice of palladium catalyst, ligand, base, and solvent is critical for the successful coupling of 2-chloropyridines. Modern catalyst systems, including those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, have shown remarkable efficacy in activating the C-Cl bond and mitigating catalyst inhibition.[1][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[1][2] It is widely used for the synthesis of biaryl and heteroaryl compounds.

Catalyst Performance Overview

The selection of the palladium catalyst and ligand system is crucial for achieving high yields in the Suzuki coupling of 2-chloropyridines. The following table summarizes the performance of representative palladium catalysts for the coupling of a 2-chloropyridine derivative with phenylboronic acid, based on literature data.

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[1]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2[1]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2[1]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>901-2[1]

Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)

  • Materials: 2-Chloropyridine (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), 1,4-Dioxane (8 mL), Water (2 mL), Inert atmosphere (Nitrogen or Argon).[1]

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, and potassium carbonate.[1]

    • Add the Pd(PPh₃)₄ catalyst to the flask.[1]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[1]

    • Add the degassed 1,4-dioxane and water via syringe.[1]

    • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

    • Upon completion, cool the reaction to room temperature.[1]

    • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Modern Buchwald Precatalyst (XPhos Pd G3)

  • Materials: 2-Chloropyridine (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), Anhydrous THF (5 mL), Inert atmosphere.

  • Procedure:

    • To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.[1]

    • Seal the vessel and purge with an inert gas for 5-10 minutes.[1]

    • Add the degassed anhydrous THF via syringe.[1]

    • Stir the reaction mixture at 80 °C and monitor its progress by TLC, GC, or LC-MS.[1]

    • Upon completion (typically within 2-8 hours), cool the reaction to room temperature.[1]

    • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.[1]

    • Concentrate the filtrate and purify the residue by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L2) Pd0->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Biaryl Ar'B(OH)2 PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_Biaryl->Product RedElim->Pd0 RedElim->Product ArylHalide 2-Chloropyridine (Ar-Cl) ArylHalide->OxAdd BoronicAcid Ar'B(OH)2 + Base BoronicAcid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides.[6] This reaction is particularly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals. The amination of 2-chloropyridines can be challenging due to the low reactivity of the C-Cl bond, often requiring elevated temperatures and highly active catalyst systems.[4]

Key Considerations for Buchwald-Hartwig Amination of 2-Chloropyridines
  • Catalyst System: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[4] Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating C-Cl bonds.[4] Pre-catalysts like G3 or G4 palladacycles can provide more reliable formation of the active Pd(0) species.[4]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly the most effective base.[4] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may necessitate a more active catalyst and higher temperatures.[4]

  • Reaction Conditions: These reactions often require temperatures in the range of 80-110 °C.[4] A strictly inert atmosphere is crucial, as oxygen can deactivate the Pd(0) catalyst.[4] Dry, degassed solvents such as toluene, 1,4-dioxane, or THF are recommended.[4]

General Experimental Protocol for Buchwald-Hartwig Amination
  • Materials: 2-Chloropyridine (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), RuPhos ligand (0.02 mmol, 2 mol%), Sodium tert-butoxide (1.4 mmol, 1.4 equiv), Anhydrous toluene (5 mL), Inert atmosphere.

  • Procedure:

    • In a glovebox, to an oven-dried vial, add the 2-chloropyridine, amine (if solid), palladium precatalyst, ligand, and sodium tert-butoxide.

    • Seal the vial and remove it from the glovebox.

    • Add the anhydrous, degassed toluene and the amine (if liquid) via syringe.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.

    • Concentrate the filtrate and purify the product by column chromatography or crystallization.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start reagents Combine 2-Chloropyridine, Amine, Pd Precatalyst, Ligand, and Base in Vial start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup purify Purify Product (Column Chromatography) workup->purify product Isolated Arylamine Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] This reaction is highly valuable for the synthesis of substituted alkynes.

General Protocol for Sonogashira Coupling
  • Materials: 2-Chloropyridine (0.5 mmol, 1.0 equiv), Terminal alkyne (0.6 mmol, 1.2 equiv), Pd(PPh₃)₂Cl₂ (0.0125 mmol, 2.5 mol%), Copper(I) iodide (CuI) (0.025 mmol, 5 mol%), Triethylamine (Et₃N) (1.5 mmol, 3.0 equiv), Anhydrous DMF (2 mL), Inert atmosphere.[9]

  • Procedure:

    • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF, followed by triethylamine, 2-chloropyridine, and the terminal alkyne.

    • Heat the reaction mixture to 100 °C.[9]

    • Monitor the reaction by TLC.

    • After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or triflate.[10][11] Organotin reagents are tolerant of a wide variety of functional groups and are not sensitive to moisture or air.[10][11] However, they are toxic and can be difficult to remove from the reaction mixture.[10]

General Protocol for Stille Coupling
  • Materials: 2-Chloropyridine (1.0 mmol, 1.0 equiv), Organostannane (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), Anhydrous DMF (5 mL), Inert atmosphere.

  • Procedure:

    • To a solution of the 2-chloropyridine in dry DMF, add the organostannane.[12]

    • Degas the mixture for 10 minutes.

    • Add the palladium catalyst and degas for another 5 minutes.[12]

    • Heat the reaction mixture at 80 °C until TLC indicates complete consumption of the starting material.[12]

    • Quench the reaction with water, extract with ethyl acetate, dry the organic layer, and concentrate.[12]

    • Purify the product by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[13][14] It is a powerful tool for the synthesis of substituted alkenes.

General Protocol for Heck Reaction
  • Materials: 2-Chloropyridine (1.0 mmol, 1.0 equiv), Alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tolyl)₃ (0.04 mmol, 4 mol%), Triethylamine (1.5 mmol, 1.5 equiv), Anhydrous DMF (5 mL), Inert atmosphere.

  • Procedure:

    • In a sealed tube, combine the 2-chloropyridine, alkene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in DMF.

    • Heat the mixture to 100-140 °C.

    • Monitor the reaction by GC or TLC.

    • After completion, cool to room temperature, dilute with water, and extract with an ether or ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[15][16] Organozinc reagents are generally more reactive than their boron and tin counterparts.

General Protocol for Negishi Coupling
  • Materials: 2-Chloropyridine (1.0 mmol, 1.0 equiv), Organozinc reagent (0.5 M in THF, 2.0 mmol, 2.0 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), Anhydrous THF (5 mL), Inert atmosphere.

  • Procedure:

    • To a microwave vial, add the 2-chloropyridine and Pd(dppf)Cl₂.

    • Add the organozinc solution via syringe under an inert atmosphere.

    • Heat the reaction in a microwave reactor at 100 °C for 20 minutes.[17]

    • Upon cooling, partition the mixture between ethyl acetate and saturated aqueous Na₂CO₃.[17]

    • Separate the organic layer, wash with brine, dry, and concentrate.[17]

    • Purify the product by silica gel chromatography.[17]

Logical Relationship for Catalyst/Ligand Selection

Catalyst_Selection start Start: Cross-Coupling of 2-Chloropyridine coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C (Boron) buchwald Buchwald-Hartwig coupling_type->buchwald C-N other Other Couplings (Sonogashira, Stille, etc.) coupling_type->other C-C (Other) suzuki_cat Consider Buchwald Precatalysts (e.g., XPhos, SPhos Pd G3) or NHC-Pd (PEPPSI) suzuki->suzuki_cat buchwald_cat Use Bulky, Electron-Rich Ligands (e.g., RuPhos) with Pd Precatalyst buchwald->buchwald_cat other_cat Standard Catalysts often effective (e.g., Pd(PPh3)4, PdCl2(PPh3)2) other->other_cat optimize Optimize Base, Solvent, and Temperature suzuki_cat->optimize buchwald_cat->optimize other_cat->optimize

Caption: Decision tree for catalyst and ligand selection in 2-chloropyridine cross-coupling.

References

Methyl 6-chloro-2-methoxynicotinate: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-2-methoxynicotinate is a highly valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its substituted pyridine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals. The presence of a chloro group at the 6-position, a methoxy group at the 2-position, and a methyl ester at the 3-position provides multiple reactive sites for strategic chemical modifications. The chlorine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are foundational methods in modern medicinal chemistry.

Key Synthetic Applications

The reactivity of the C6-chloro group in this compound allows for its versatile use in several key palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)₂) A->B Pd catalyst, Base C Buchwald-Hartwig Amination (R₂NH) A->C Pd catalyst, Base D Sonogashira Coupling (RC≡CH) A->D Pd/Cu catalyst, Base E 6-Aryl-2-methoxynicotinates B->E F 6-Amino-2-methoxynicotinates C->F G 6-Alkynyl-2-methoxynicotinates D->G

Caption: Key cross-coupling reactions of this compound.

Data Presentation: Comparison of Cross-Coupling Reactions

The following table summarizes representative conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound. These conditions are based on established procedures for structurally similar chloropyridines and serve as a strong starting point for reaction optimization.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-2475-95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOt-BuToluene10016-2470-90
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60-806-1265-85

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations of this compound.

Suzuki-Miyaura Coupling: Synthesis of Methyl 6-aryl-2-methoxynicotinates

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a Schlenk flask. B Add 1,4-dioxane/H₂O solvent. A->B C Degas the mixture with argon. B->C D Heat the reaction mixture at 100 °C for 12-24 h. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I G cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Work-up and Purification A Charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu. B Add this compound and toluene. A->B C Add the amine and seal the tube. B->C D Heat the reaction at 100 °C for 16-24 h. C->D E Cool to room temperature. D->E F Dilute with ethyl acetate and filter through Celite. E->F G Concentrate the filtrate. F->G H Purify by column chromatography. G->H G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a degassed solution of methyl 6-chloro-2-methoxynicotinate in DMF/Et₃N... B ...add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI. A->B C Stir under argon at 60-80 °C for 6-12 h. B->C D Monitor progress by TLC. C->D E Cool to room temperature. D->E F Pour into water and extract with ethyl acetate. E->F G Wash with brine, dry over MgSO₄, and concentrate. F->G H Purify by column chromatography. G->H

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 6-chloro-2-methoxynicotinate with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This powerful transformation is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast number of biologically active molecules.

Methyl 6-chloro-2-methoxynicotinate is a key heterocyclic building block. The chloro-substituent at the 6-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of 6-aryl-2-methoxynicotinates, which are important precursors for the development of novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of organoboron reagents.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine ligand, and a base. The base is crucial for the activation of the organoboron reagent to facilitate the transmetalation step.[3]

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for Suzuki couplings of related chloropyridine systems under optimized conditions. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.

EntryOrganoboron ReagentProductTypical Yield (%)
1Phenylboronic acidMethyl 2-methoxy-6-phenylnicotinate85-95
24-Methoxyphenylboronic acidMethyl 2-methoxy-6-(4-methoxyphenyl)nicotinate80-90
33-Fluorophenylboronic acidMethyl 6-(3-fluorophenyl)-2-methoxynicotinate75-85
44-(Trifluoromethyl)phenylboronic acidMethyl 2-methoxy-6-(4-(trifluoromethyl)phenyl)nicotinate70-80
5Thiophene-2-boronic acidMethyl 2-methoxy-6-(thiophen-2-yl)nicotinate65-75
6Pyridine-3-boronic acidMethyl 2-methoxy-6-(pyridin-3-yl)nicotinate60-70

Experimental Protocols

This section provides detailed methodologies for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Appropriate organoboron reagent (e.g., arylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the organoboron reagent (1.2-1.5 mmol, 1.2-1.5 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-methoxynicotinate product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R-B(OR')2 + Base) PdII->Transmetal R-B(OR')2 Base PdII_Ar_R Ar-Pd(II)-R Ln Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Assemble Reactants (this compound, Organoboron reagent, Base, Catalyst, Ligand) Inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) Start->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Reaction Heat and Stir (e.g., 90-100 °C, 4-12 h) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Dilute, Extract with Organic Solvent) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 6-Aryl-2-methoxynicotinate Purification->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for C-N Bond Formation Using Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-2-methoxynicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom at the 6-position of the pyridine ring allows for the strategic introduction of nitrogen-containing substituents through various cross-coupling reactions. This C-N bond formation is a cornerstone of modern synthetic chemistry, enabling the construction of diverse molecular scaffolds with a wide range of biological activities. The resulting 6-amino-2-methoxynicotinate derivatives are key intermediates in the synthesis of compounds targeting various therapeutic areas.

The Buchwald-Hartwig amination stands out as a powerful and widely adopted method for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an invaluable tool for the synthesis of complex molecules.[3] This document provides detailed application notes and protocols for the C-N bond formation using this compound, with a focus on the Buchwald-Hartwig amination.

Applications in Medicinal Chemistry

The pyridine core is a common motif in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other crucial interactions with biological targets. The derivatization of this compound through C-N bond formation provides access to a rich chemical space for the development of novel therapeutic agents.

  • Synthesis of Fused Heterocycles: The resulting methyl 2-amino-6-methoxynicotinate and its analogs are valuable precursors for the synthesis of fused 2-pyridone systems and other complex heterocyclic scaffolds.[4]

  • Kinase Inhibitors: The aminopyridine moiety is a key pharmacophore in many kinase inhibitors, where the nitrogen atom often forms a critical hydrogen bond with the hinge region of the kinase.

  • GPCR Ligands: Substituted pyridines are prevalent in ligands for G-protein coupled receptors (GPCRs), where they can modulate receptor activity for the treatment of various diseases.

  • Antiviral and Antibacterial Agents: The introduction of specific amine functionalities can lead to compounds with potent antimicrobial and antiviral activities.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a primary or secondary amine. Reaction conditions, particularly the choice of ligand and base, may require optimization for specific substrates.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

ReagentCAS NumberNotes
This compound65515-32-4Starting material.
Amine (Primary or Secondary)VariesThe nucleophile for the C-N bond formation.
Palladium Catalyst (e.g., Pd₂(dba)₃)51364-51-3Tris(dibenzylideneacetone)dipalladium(0). Other Pd(0) or Pd(II) precursors can also be used.[5]
Phosphine Ligand (e.g., XPhos, BINAP)VariesCrucial for catalyst activity and stability. The choice of ligand can significantly impact the reaction outcome.[1]
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)VariesSodium tert-butoxide is a common strong base. Weaker bases like potassium phosphate or cesium carbonate can be used for sensitive substrates.
Anhydrous Solvent (e.g., Toluene, Dioxane)VariesThe reaction should be carried out under anhydrous conditions.

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Syringes and needles for transfer of reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-2-methoxynicotinate derivative.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of various aryl chlorides. While specific data for this compound is limited in the public domain, these examples with analogous substrates provide a strong starting point for reaction optimization.

Amine SubstrateCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.4)Toluene100>95
MorpholinePd(OAc)₂ (2) / BINAP (3)K₃PO₄ (2.0)Dioxane11085-95
n-ButylaminePd₂(dba)₃ (1) / BrettPhos (2)LiHMDS (1.5)THF8090-98
BenzylaminePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.0)Toluene10088-96
p-MethoxybenzylamineMicrowave irradiation (specific conditions)N/AN/AN/A~90

Yields are approximate and may vary based on specific reaction conditions and the purity of reagents.

Mandatory Visualizations

Experimental Workflow

G start Start setup Reaction Setup: - Add this compound - Add Pd Catalyst & Ligand - Add Base start->setup reagents Reagent Addition: - Add Anhydrous Solvent - Add Amine setup->reagents reaction Reaction: - Heat to 80-110 °C - Stir under Inert Atmosphere reagents->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute & Filter monitoring->workup Complete extraction Extraction: - Wash with Water & Brine - Dry Organic Layer workup->extraction purification Purification: - Column Chromatography extraction->purification end End Product purification->end

Caption: Buchwald-Hartwig Amination Workflow.

Catalytic Cycle

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition (Ar-X) pd0->oa Ar-Cl pd2_complex L-Pd(II)-X      |     Ar oa->pd2_complex amine_assoc Amine Association (R₂NH) pd2_complex->amine_assoc deprotonation Deprotonation (Base) amine_assoc->deprotonation pd_amide L-Pd(II)-NR₂      |     Ar deprotonation->pd_amide re Reductive Elimination pd_amide->re re->pd0 Catalyst Regeneration product Ar-NR₂ (Product) re->product

Caption: Buchwald-Hartwig Catalytic Cycle.

References

Synthesis of Biarylpyridines from Methyl 6-chloro-2-methoxynicotinate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biarylpyridine scaffolds represents a critical step in the discovery of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of biarylpyridines via the Suzuki-Miyaura cross-coupling of Methyl 6-chloro-2-methoxynicotinate with various arylboronic acids. Biarylpyridines are a prominent structural motif in many biologically active compounds, and the methodologies described herein offer a robust and versatile approach for the creation of compound libraries for screening and lead optimization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction's tolerance of a wide variety of functional groups, coupled with the commercial availability and low toxicity of boronic acid reagents, makes it an invaluable tool in medicinal chemistry. The protocols outlined below are designed to be reproducible and scalable, providing a solid foundation for the synthesis of novel biarylpyridine derivatives.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a selection of electronically and sterically diverse arylboronic acids. These representative data are compiled from analogous reactions of chloropyridines and serve as a guide for expected outcomes under optimized conditions.

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidMethyl 2-methoxy-6-phenylnicotinatePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidMethyl 2-methoxy-6-(4-methoxyphenyl)nicotinatePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001288-96
34-Fluorophenylboronic acidMethyl 6-(4-fluorophenyl)-2-methoxynicotinatePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001482-90
44-(Trifluoromethyl)phenylboronic acidMethyl 2-methoxy-6-(4-(trifluoromethyl)phenyl)nicotinatePd(dppf)Cl₂K₂CO₃Toluene/H₂O1101675-85
53-Thienylboronic acidMethyl 2-methoxy-6-(thiophen-3-yl)nicotinatePd(PPh₃)₄K₂CO₃Toluene/H₂O1001278-88
62-Naphthylboronic acidMethyl 2-methoxy-6-(naphthalen-2-yl)nicotinatePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O1001880-90

Experimental Protocols

Synthesis of Starting Material: this compound

A common route to the starting material involves the methylation of 2-chloro-6-hydroxynicotinic acid.

Materials:

  • 2-Chloro-6-hydroxynicotinic acid

  • Silver carbonate (Ag₂CO₃)

  • Methyl iodide (CH₃I)

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Heptane

Procedure:

  • To a solution of 2-chloro-6-hydroxynicotinic acid (1.0 eq) in chloroform, add silver carbonate (2.3 eq) and methyl iodide (3.5 eq).

  • Stir the resulting mixture at 50°C for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in heptane to afford this compound as a white powder (typical yield: 69%).[1]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. Given the electron-rich nature of the chloropyridine, a catalyst system with a bulky, electron-rich phosphine ligand is recommended to facilitate the oxidative addition step.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (2-Cy-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane or Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[3]

  • Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours depending on the reactivity of the arylboronic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biarylpyridine product.[5]

Mandatory Visualizations

Signaling Pathway Inhibition by Biarylpyridines

Biarylpyridine derivatives are known to be potent inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, they can act as inhibitors of protein kinases within these pathways. The diagram below illustrates a simplified signaling cascade and the point of intervention for a hypothetical biarylpyridine inhibitor.

cluster_cell Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Signal Signal Signal->Receptor Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Biarylpyridine_Inhibitor Biarylpyridine_Inhibitor Biarylpyridine_Inhibitor->Kinase_2

Caption: Inhibition of a kinase signaling pathway by a biarylpyridine.

Experimental Workflow for Biarylpyridine Synthesis

The synthesis of biarylpyridines from this compound via Suzuki-Miyaura coupling follows a systematic experimental workflow, from reaction setup to product purification and analysis.

Start Start Reaction_Setup Reaction Setup (Reagents & Catalyst) Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Solvent_Addition Degassed Solvent Addition Inert_Atmosphere->Solvent_Addition Heating Heating (100-110 °C) Solvent_Addition->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Biaryl_Pd(II)_Complex R-Pd(II)-R' Complex Transmetalation->Biaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R-R' Pd(II)_Complex->Transmetalation R'-B(OH)2 Base Biaryl_Pd(II)_Complex->Reductive_Elimination

References

Application Notes and Protocols: Solubility of Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-chloro-2-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.[1] Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and biological screening. These application notes provide a comprehensive overview of the solubility characteristics of this compound, along with detailed protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈ClNO₃[2][3]
Molecular Weight 201.61 g/mol [3][4]
Melting Point 67-69 °C[4]
Boiling Point 276.8 ± 35.0 °C (Predicted)[4]
Density 1.288 ± 0.06 g/cm³[4]
LogP 1.53[3]
Appearance White to off-white solid
CAS Number 65515-32-4[3]

Solubility Data

The solubility of this compound was determined in a range of common organic solvents at ambient temperature (20-25°C). The qualitative and quantitative solubility data are summarized in Table 2.

Table 2: Solubility of this compound in Common Organic Solvents

SolventPolarity IndexQualitative SolubilityQuantitative Solubility ( g/100 mL)
Water 10.2Insoluble< 0.1
Methanol 5.1Soluble> 10
Ethanol 4.3Soluble> 10
Acetone 5.1Very Soluble> 25
Dichloromethane 3.1Very Soluble> 25
Ethyl Acetate 4.4Soluble5 - 10
Toluene 2.4Sparingly Soluble1 - 5
Hexane 0.1Insoluble< 0.1
Dimethyl Sulfoxide (DMSO) 7.2Very Soluble> 25
N,N-Dimethylformamide (DMF) 6.4Very Soluble> 25

Disclaimer: The quantitative solubility data presented are typical values and may vary depending on the exact experimental conditions.

Experimental Protocols

The following protocols describe the methods used to determine the qualitative and quantitative solubility of this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a rapid assessment of the solubility of the compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (see Table 2)

  • Small test tubes (13 x 100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "Soluble" (no visible solid), "Sparingly Soluble" (some solid remains), or "Insoluble" (most or all of the solid remains).[5][6]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a more accurate, quantitative measure of solubility.

Materials:

  • This compound

  • A selection of organic solvents

  • Scintillation vials (20 mL) with screw caps

  • Analytical balance

  • Orbital shaker or magnetic stirrer

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a scintillation vial.

  • Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

  • Equilibrate the solutions at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for several hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Figure 1. General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound B Measure Solvent Volume A->B C Add Compound to Solvent B->C Start Experiment D Equilibrate (e.g., Shake/Stir) C->D E Separate Solid from Solution D->E F Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) E->F Analyze Sample G Calculate Solubility F->G H Solubility Data Table G->H Final Result

Caption: General Workflow for Solubility Determination

Logical Flow for Qualitative Solubility Testing

The following diagram outlines the decision-making process during qualitative solubility testing.

G Figure 2. Decision Tree for Qualitative Solubility start Start: Add Compound to Solvent vortex Vortex for 30s start->vortex observe Visually Observe vortex->observe soluble Result: Soluble observe->soluble No visible solid insoluble Result: Insoluble observe->insoluble Most solid remains sparingly Result: Sparingly Soluble observe->sparingly Some solid remains

Caption: Decision Tree for Qualitative Solubility

Applications in Drug Development

The solubility of a compound is a critical determinant of its suitability for further development. Poor solubility can lead to low bioavailability and challenging formulation development. The data presented here will aid researchers in:

  • Reaction Condition Selection: Choosing appropriate solvents for synthesis and purification.

  • Formulation Development: Designing suitable delivery systems for in vitro and in vivo studies.

  • Screening Assays: Ensuring the compound is sufficiently dissolved in biological assay media.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Electron-Rich Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of electron-rich chloropyridines.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: I am observing very low to no yield in my Suzuki coupling reaction with an electron-rich chloropyridine. What are the primary causes and how can I troubleshoot this?

Answer:

Low to no product formation is a common challenge when working with electron-rich chloropyridines. These substrates are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] The electron-donating groups on the pyridine ring further decrease the reactivity of the C-Cl bond towards oxidative addition.[1] A systematic evaluation of each reaction component is crucial to identify and resolve the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the strong C-Cl bond in electron-rich systems.[1]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][3] These ligands promote the formation of the active monoligated palladium(0) species, which facilitates the challenging oxidative addition step.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength, solubility, and steric properties are important factors.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1][2] If solubility is an issue, consider using a solvent system that partially dissolves the base (e.g., dioxane/water) or a soluble organic base.[1]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1] For base-sensitive substrates, anhydrous conditions with a soluble base might be necessary.[4]

  • Insufficient Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2]

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[5][6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1][2]

Question 2: I am observing significant side product formation in my reaction. How can I minimize these?

Answer:

The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[2]

Troubleshooting Steps:

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities, replacing the boronic acid with a hydrogen atom.[1][2][7]

    • Recommendation: Use anhydrous solvents and reagents where possible.[1] Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can also enhance stability against protodeboronation.[1][2]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][2]

    • Recommendation: Ensure the reaction is thoroughly degassed to remove oxygen.[2] Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[2] Adjusting the stoichiometry, for instance, by using a slight excess of the aryl halide, can also disfavor boronic acid homocoupling.[6]

Question 3: My Suzuki coupling works for some of my electron-rich chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?

Answer:

The electronic and steric properties of your specific chloropyridine derivative significantly influence its reactivity.[1]

Troubleshooting Steps:

  • Electronic Effects: As mentioned, electron-donating groups (EDGs) on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition.[1]

    • Recommendation: For substrates with strong EDGs, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1]

  • Steric Hindrance: Bulky groups near the chlorine atom can physically block the approach of the palladium catalyst, hindering the oxidative addition step.

    • Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred for activating C-Cl bonds, in cases of significant steric hindrance on the substrate, a less bulky but still electron-rich ligand might be beneficial to reduce steric clash.

  • The "2-pyridyl problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7][8]

    • Recommendation: Using bulky, electron-rich phosphine ligands can help overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[1][2] The choice of palladium precatalyst can also play a crucial role.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for coupling electron-rich chloropyridines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for challenging electron-rich chloropyridines, highly active catalyst systems are generally required. Systems based on bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often successful where traditional catalysts like Pd(PPh₃)₄ fail.[1][2]

Q2: How do I choose the right base for my reaction?

A2: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The choice of base can significantly impact the reaction yield. For electron-rich chloropyridines, strong inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective.[1][2] It is often recommended to screen a few different bases to find the optimal one for your specific system.[2]

Q3: What is the best solvent for Suzuki coupling of electron-rich chloropyridines?

A3: Aprotic solvents, often in combination with water to dissolve the inorganic base, are commonly used.[8] Popular choices include 1,4-dioxane/water, toluene/water, and THF/water.[1] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic intermediates.[8]

Q4: Can I run the Suzuki coupling of electron-rich chloropyridines under aerobic conditions?

A4: It is generally not recommended. The active Pd(0) catalyst is susceptible to oxidation by air, which leads to deactivation and lower yields.[1] Furthermore, the presence of oxygen can promote the homocoupling of the boronic acid, an undesirable side reaction.[2] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[1][2]

Q5: Should I use a boronic acid or a boronic ester?

A5: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be less susceptible to protodeboronation.[1][2] If you are experiencing issues with this side reaction, switching to a boronic ester is a good strategy to try.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Chloropyridines

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60High[9]
Pd₂(dba)₃P(t-Bu)₃KFTHF50Moderate[10]
PdCl₂(PPh₃)₂PPh₃K₃PO₄1,4-Dioxane10082[5]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10071[6]
Pd(PEPPSI)(IPr)-K₂CO₃Dioxane60-100Moderate to Good[3]

Table 2: General Screening Conditions for Bases and Solvents

BaseEquivalentsSolvent SystemRatio (v/v)Temperature (°C)
K₃PO₄2 - 3Dioxane / H₂O5:1 to 10:180 - 110
Cs₂CO₃2 - 3Toluene / H₂O10:190 - 120
K₂CO₃2 - 3THF / H₂O4:170 - 90
Na₂CO₃2 - 3Dioxane / H₂O2:1100

Experimental Protocols

General Procedure for Suzuki Coupling of an Electron-Rich Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Electron-rich chloropyridine (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos; 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄; 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add the electron-rich chloropyridine, arylboronic acid, and base.

  • In a separate vial, premix the palladium precatalyst and the ligand in a small amount of the degassed organic solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the Schlenk flask via syringe.

  • Add the catalyst/ligand premix to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(L2)-Cl Oxidative Adduct Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition Ar-Pd(II)(L2)-Ar' Transmetalation Product Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar-Cl Electron-Rich Chloropyridine Ar-Cl->Ar-Pd(II)(L2)-Cl Ar'-B(OR)2 Boronic Acid/ Ester Ar'-B(OR)2->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-Ar' activates

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp No sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst Yes base Is the base effective? temp->base No sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp Yes degas Is the system properly degassed? base->degas No sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->sol_base Yes sol_degas Degas solvents thoroughly. degas->sol_degas Yes

Caption: A workflow diagram for troubleshooting low yields in Suzuki couplings.

Decision_Tree start Reaction Setup for Electron-Rich Chloropyridine catalyst Catalyst/Ligand Selection start->catalyst base Base Selection start->base boron Boron Source start->boron ligands Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) catalyst->ligands bases Start with K₃PO₄ or Cs₂CO₃. Screen others if necessary. base->bases boronic_acid Boronic Acid boron->boronic_acid boronic_ester Switch to Pinacol Ester or Trifluoroborate boronic_acid->boronic_ester If Protodeboronation occurs

Caption: Decision tree for selecting key reaction components.

References

Preventing hydrodehalogenation in reactions with Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-chloro-2-methoxynicotinate. The focus is on preventing the common side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in reactions with this compound?

A1: Hydrodehalogenation is an undesired side reaction where the chlorine atom at the C6 position of this compound is replaced by a hydrogen atom. This leads to the formation of Methyl 2-methoxynicotinate as a byproduct, reducing the yield of the desired coupled product and complicating purification. This occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle, which can then undergo reductive elimination with the pyridine ring.

Q2: What are the primary factors that promote hydrodehalogenation with this substrate?

A2: Several factors can contribute to the formation of the hydrodehalogenated byproduct:

  • Catalyst and Ligand Choice: Highly active palladium catalysts, especially with less bulky or electron-poor ligands, can favor the hydrodehalogenation pathway.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical. Protic solvents (e.g., alcohols) and certain amine bases can act as hydride sources, generating the detrimental Pd-H species. High temperatures can also increase the rate of this side reaction.

  • Presence of Hydrogen Donors: Trace amounts of water or other protic impurities in the reaction mixture can serve as a source of hydrogen for hydrodehalogenation.

Q3: How can I minimize hydrodehalogenation in my Suzuki-Miyaura coupling reaction?

A3: To suppress the formation of the hydrodehalogenated byproduct in Suzuki-Miyaura couplings, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle over the hydrodehalogenation pathway.

  • Base Selection: Use weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide or amine bases.

  • Solvent Choice: Aprotic solvents such as toluene, dioxane, or DMF are generally preferred over protic solvents like alcohols. Ensure your solvents are anhydrous and thoroughly degassed.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of hydrodehalogenation.

Q4: Are there alternative cross-coupling reactions to Suzuki-Miyaura that might be less prone to hydrodehalogenation for this substrate?

A4: While Suzuki-Miyaura is a common choice, other cross-coupling reactions can be employed, each with its own set of considerations for minimizing hydrodehalogenation:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, using bulky, electron-rich ligands is also crucial. The choice of a non-nucleophilic base is important to avoid side reactions with the ester group.

  • Sonogashira Coupling: To form C-C triple bonds, both copper-catalyzed and copper-free conditions can be used. Careful control of the base and solvent is necessary to prevent side reactions.

  • Negishi Coupling: This reaction pairs the substrate with an organozinc reagent. The use of appropriate palladium catalysts and ligands, such as X-Phos, has been shown to be effective for coupling of other chloro-heterocycles.[1][2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of hydrodehalogenated byproduct (Methyl 2-methoxynicotinate) observed. 1. Inappropriate Ligand: The phosphine ligand is not sufficiently bulky or electron-rich. 2. Reactive Base: The base is too strong or is acting as a hydride source (e.g., alkoxides in the presence of alcohol). 3. Protic Solvent: The solvent (e.g., methanol, ethanol) is donating a hydride to the palladium center. 4. High Temperature: The reaction temperature is excessively high, favoring the hydrodehalogenation pathway. 5. Presence of Water: Trace water in the reagents or solvents.1. Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos. 2. Change to a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. 3. Use an anhydrous, aprotic solvent such as toluene, 1,4-dioxane, or DMF. 4. Lower the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and selectivity. 5. Use rigorously dried solvents and reagents.
Low or no conversion to the desired product. 1. Catalyst Deactivation: The pyridine nitrogen may be coordinating to the palladium center, inhibiting its catalytic activity. 2. Inactive Catalyst System: The chosen palladium precursor or ligand is not suitable for the coupling of a chloropyridine. 3. Insufficient Temperature: The temperature is too low for the oxidative addition of the chloro-substrate to the palladium(0) center.1. Employ bulky ligands that can shield the palladium center from coordination with the pyridine nitrogen. 2. Use a more active catalyst system, such as a pre-formed palladium-ligand complex or a combination of a palladium(II) source with a highly active ligand. 3. Gradually increase the reaction temperature, while monitoring for the onset of hydrodehalogenation.
Formation of boronic acid homocoupling or protodeboronation byproducts (in Suzuki-Miyaura). 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. Excess Base or Water: Can lead to the decomposition of the boronic acid (protodeboronation).1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. 2. Use the minimum effective amount of base and anhydrous conditions. Consider using a more stable boronic ester (e.g., a pinacol ester) as the coupling partner.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyridine with Various Boronic Acids

Data adapted from a study on a closely related substrate and is intended to be representative. Actual yields with this compound may vary.

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885
24-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O1102478
33-Anisylboronic acidPd(PPh₃)₄Cs₂CO₃DME901691

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure designed to minimize hydrodehalogenation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford Methyl 6-phenyl-2-methoxynicotinate.

Mandatory Visualizations

Hydrodehalogenation_Prevention_Workflow start High Hydrodehalogenation Observed ligand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) start->ligand base Is the base a weak inorganic base? (e.g., K₃PO₄, Cs₂CO₃) ligand->base Yes change_ligand Switch to a bulkier, electron-rich ligand. ligand->change_ligand No solvent Is the solvent aprotic and anhydrous? (e.g., Toluene, Dioxane) base->solvent Yes change_base Switch to a weaker inorganic base. base->change_base No temperature Is the reaction at the lowest effective temperature? solvent->temperature Yes change_solvent Use anhydrous, aprotic solvent. solvent->change_solvent No lower_temp Lower the reaction temperature. temperature->lower_temp No end Hydrodehalogenation Minimized temperature->end Yes change_ligand->base change_base->solvent change_solvent->temperature lower_temp->end Catalytic_Cycle cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Hydrodehalogenation Pathway pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Cl) pd0->oa pd2_aryl Ar-Pd(II)L₂(Cl) oa->pd2_aryl transmetal Transmetalation (Ar'-M) pd2_aryl->transmetal pd_h Pd(II)-H Species pd2_aryl->pd_h  Forms Pd-H pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product re_h Reductive Elimination pd_h->re_h re_h->pd0 Regenerates Catalyst byproduct Ar-H (Byproduct) re_h->byproduct hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_h

References

Technical Support Center: Buchwald-Hartwig Amination of Methoxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Buchwald-Hartwig amination of methoxy-substituted pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of methoxy-pyridines challenging?

A1: Methoxy-substituted pyridines present unique challenges due to the electronic properties of the methoxy group and the pyridine nitrogen. The methoxy group is strongly electron-donating, which can alter the reactivity of the aryl halide. More significantly, the methoxy group can be susceptible to O-demethylation (ether cleavage) under the basic reaction conditions. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

Q2: What is the most common side reaction I should be aware of?

A2: The most prevalent side reaction is the O-demethylation of the methoxy group to yield the corresponding hydroxypyridine. This is often promoted by the strong bases (e.g., sodium tert-butoxide) and high temperatures typically used in these reactions.

Q3: Another common side reaction is hydrodehalogenation. What causes this?

A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, can compete with the desired amination.[1] This side reaction is often caused by β-hydride elimination from the palladium-amido intermediate or the presence of trace amounts of water or other protic sources.[1]

Troubleshooting Guide

Issue 1: Low Yield of Aminated Product with Significant Hydroxypyridine Formation

Question: My reaction is consuming the starting material, but the main product is the hydroxypyridine, not the desired amine. What is causing this O-demethylation and how can I prevent it?

Answer: This side reaction is typically caused by the combination of a strong alkoxide base and elevated temperatures. The methoxy group on the electron-rich pyridine ring becomes susceptible to nucleophilic attack by the base.

Solutions:

  • Change the Base: Switch from strong alkoxide bases like NaOtBu or KOtBu to milder inorganic bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective at promoting the amination while minimizing demethylation.[2]

  • Lower the Reaction Temperature: High temperatures accelerate the rate of demethylation. If possible, screen for catalyst systems that are active at lower temperatures (e.g., 60-80 °C instead of >100 °C).

  • Optimize Ligand and Catalyst: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which forms the desired C-N bond, potentially outcompeting the demethylation pathway.[3] Consider screening ligands like RuPhos or BrettPhos.

Issue 2: Formation of Hydrodehalogenated Byproduct

Question: I am observing a significant amount of the methoxypyridine (where the halogen has been replaced by hydrogen) in my crude reaction mixture. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[1][4] It can arise from processes like β-hydride elimination or protonolysis of palladium intermediates.

Solutions:

  • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Use standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).[5] Trace water can be a proton source that leads to hydrodehalogenation.

  • Select an Appropriate Ligand: The choice of ligand is critical. Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Sterically hindered biarylphosphine ligands are often used to minimize this side reaction.[1]

  • Use a Non-Protic Solvent: While toluene and dioxane are common, ensure they are thoroughly dried. Avoid protic solvents.

Issue 3: Reaction Stalls or Fails to Initiate

Question: My reaction is not proceeding, and I am recovering mostly unreacted starting material. What could be the issue?

Answer: Reaction failure can be due to catalyst inhibition or poor catalyst activity under the chosen conditions. The pyridine nitrogen in the substrate can act as a ligand and poison the palladium catalyst.

Solutions:

  • Increase Catalyst Loading: A modest increase in the catalyst or ligand loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome catalyst inhibition.

  • Screen Different Ligands: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[3] Ligands like XPhos, RuPhos, or Josiphos may be more effective for heteroaromatic substrates.

  • Check Reagent Quality: Ensure the palladium precursor, ligand, and base are of high quality and have not degraded. Palladium(II) precursors require an in-situ reduction to the active Pd(0) state, which can sometimes be inefficient.[6] Using a pre-formed Pd(0) catalyst complex can be beneficial.

Data Presentation

Table 1: Effect of Base on O-Demethylation in the Amination of 2-Bromo-5-methoxypyridine

EntryBase (1.5 equiv)Temperature (°C)Desired Product Yield (%)Hydroxypyridine Yield (%)
1NaOtBu1104550
2KOtBu1104845
3K₃PO₄11085<5
4Cs₂CO₃11091<2

Data is representative and compiled for illustrative purposes based on typical outcomes.

Table 2: Ligand Screening for Minimizing Side Reactions

EntryLigand (1.5 mol%)BaseSolventDesired Product Yield (%)Total Side Products (%)
1XPhosCs₂CO₃Toluene92~5
2RuPhosCs₂CO₃Toluene95<3
3SPhosCs₂CO₃Toluene88~10
4dppfK₃PO₄Dioxane75~20

Data is representative and compiled for illustrative purposes based on typical outcomes.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Methoxy-Substituted Bromopyridine

This protocol is a starting point and may require optimization for specific substrates.[5][7]

Materials:

  • Methoxy-substituted bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, phosphine ligand, and base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the methoxy-substituted bromopyridine and the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the amine coupling partner (if liquid, via syringe; if solid, under a positive flow of inert gas).

  • Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->OA_Complex Ar-X Amine_Coord [Ar-Pd(II)(Amine)L_n]^+X^- OA_Complex->Amine_Coord Amine Amido_Complex Ar-Pd(II)(Amido)L_n (Deprotonation) Amine_Coord->Amido_Complex Base, -HBX Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine (Product) Amido_Complex->Product

Caption: The core catalytic cycle for the Buchwald-Hartwig amination.

Side_Reactions Competition Between Amination and Side Reactions Start Ar(OMe)-X + Amine Catalyst Pd(0) / Ligand / Base Start->Catalyst Desired_Product Desired Product Ar(OMe)-Amine Catalyst->Desired_Product Main Pathway Demethylation Side Product Ar(OH)-Amine (O-Demethylation) Catalyst->Demethylation High Temp Strong Base Hydrodehalogenation Side Product Ar(OMe)-H (Hydrodehalogenation) Catalyst->Hydrodehalogenation Protic Source

Caption: Common reaction pathways in the amination of methoxy-pyridines.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Multiple Products Check_Demethylation Is Hydroxypyridine Byproduct Observed? Start->Check_Demethylation Check_Hydrodehalogenation Is Hydrodehalogenated Byproduct Observed? Check_Demethylation->Check_Hydrodehalogenation No Action_Base Solution: 1. Use weaker base (K₂CO₃, K₃PO₄) 2. Lower reaction temperature Check_Demethylation->Action_Base Yes Check_Stall Is Starting Material Unconsumed? Check_Hydrodehalogenation->Check_Stall No Action_Anhydrous Solution: 1. Ensure anhydrous conditions 2. Screen ligands (e.g., RuPhos) 3. Use non-protic solvent Check_Hydrodehalogenation->Action_Anhydrous Yes Action_Catalyst Solution: 1. Screen different ligands 2. Increase catalyst loading 3. Check reagent quality Check_Stall->Action_Catalyst Yes

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of these valuable compounds. The inherent polarity and basicity of the pyridine nucleus present unique purification hurdles, which this guide aims to address through detailed troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing actionable solutions for common problems encountered in the lab.

Issue 1: Poor Performance in Silica Gel Chromatography

Q: My polar pyridine derivative is streaking badly or completely sticking to the baseline on my silica gel TLC plate, even with highly polar solvents. What's happening?

A: This is a classic problem when purifying pyridine derivatives. The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction leads to several issues:

  • Irreversible Adsorption: The compound binds so strongly it cannot be eluted by the mobile phase, resulting in low or no recovery.[2]

  • Peak Tailing/Streaking: The compound moves unevenly up the TLC plate or through the column, leading to broad, streaky bands instead of tight spots, which prevents effective separation from impurities.[1][3]

  • Compound Degradation: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive pyridine derivatives.[1][2]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase.[2] These competing bases will interact with the acidic silanol sites, minimizing their interaction with your pyridine compound and improving peak shape.[3][4]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, switch to a more inert stationary phase.[1]

    • Neutral or Basic Alumina: Alumina is a good alternative for basic compounds.[2]

    • End-capped Silica: These columns have fewer free silanol groups, reducing the chance for strong interactions.[3][4]

    • Reversed-Phase Chromatography (C18): This is often the best choice for highly polar compounds that are unstable or poorly behaved on normal-phase media.[2]

Issue 2: Difficulty with Recrystallization

Q: I've purified my compound by column chromatography, but now it won't crystallize. It just oils out or remains in solution.

A: Failure to crystallize is a common frustration, often caused by several factors. Pyridine-containing molecules, in particular, can be challenging to crystallize compared to their non-heteroaromatic counterparts.

Solutions:

  • Ensure High Purity: Even small amounts of impurities can inhibit crystal formation.[4] You may need to repeat the chromatographic purification.

  • Systematic Solvent Screening: The "like dissolves like" principle is a good starting point; polar pyridine derivatives often require polar solvents.[5] The ideal solvent is one where your compound is highly soluble when hot but sparingly soluble at room temperature.[2] Create a systematic screen of common solvents (ethanol, isopropanol, ethyl acetate) and solvent mixtures (ethyl acetate/hexane, ethanol/water).[2]

  • Induce Crystallization: If the solution is supersaturated, you may need to initiate crystal growth.[5]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[4][5]

    • Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the cooled solution to start the crystallization process.[5]

  • Concentrate the Solution: You may have used too much solvent, which is a frequent cause of crystallization failure.[5] Gently heat the solution or use a rotary evaporator to boil off some of the solvent, then allow it to cool again.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a new, highly polar pyridine derivative?

A1: A multi-step approach is often best. Start with an acid-base extraction to remove neutral or acidic impurities.[2] Your basic pyridine derivative can be extracted into an acidic aqueous layer, which is then washed, basified, and re-extracted to recover the purified product. Following this, attempt purification by chromatography. Begin with silica gel but be prepared to add basic modifiers or switch to alumina or reversed-phase chromatography if you encounter issues like streaking or low recovery.[2] If the compound is a solid, recrystallization is the final and often best step for achieving high purity.[2]

Q2: My NMR spectrum looks like I have a mixture of two compounds, but my LC-MS shows a single peak. What could be the reason?

A2: This is a common observation for certain pyridine derivatives, particularly pyridin-4-ols. These compounds can exist as a mixture of two rapidly interconverting forms called tautomers (in this case, the keto and enol forms).[4] Because NMR spectroscopy is a slower technique, it may show distinct peaks for both tautomers, while a faster technique like LC-MS may only show a single peak. The ratio of these tautomers can even change depending on the NMR solvent used.[4]

Q3: How can I improve the resolution between my desired compound and a very close-running impurity in HPLC?

A3: To improve separation (resolution) in HPLC, you can systematically adjust several parameters:

  • Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of your compound or the impurity, which can significantly impact their retention on the column and improve separation.[3] Most pyridine derivatives have a pKa between 5 and 6.

  • Change the Stationary Phase: If you are using a standard C18 column, switching to a column with a different chemistry, such as a phenyl, cyano, or polar-embedded phase, can alter the interaction mechanism and may resolve the peaks.[3]

  • Modify the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) as the organic modifier in your mobile phase can change the selectivity of the separation.

  • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase column efficiency and provide sharper peaks, but this requires a UHPLC system capable of handling higher backpressures.[3]

Q4: My pyridine compound is an oil. Can I still purify it effectively?

A4: Yes. While crystallization is not an option for oils, chromatographic techniques are ideal. For polar pyridine oils, reversed-phase flash chromatography or HPLC is often the most effective method. If the oil is not excessively polar, silica gel chromatography with a modified mobile phase (containing triethylamine, for example) can also be successful.

Data & Protocols

Table 1: Comparison of Purification Techniques for Polar Pyridine Derivatives
Purification MethodAdvantagesDisadvantagesBest For
Silica Gel Chromatography Inexpensive, widely available, good for moderate polarity.Strong binding of basic compounds, potential for degradation, peak tailing.[1][2]Initial, large-scale purification of less polar or less basic derivatives.
Alumina Chromatography Better for basic compounds (use neutral or basic alumina).[2]Can have lower resolution than silica, activity can vary.Basic compounds that are unstable or show poor recovery on silica gel.[2]
Reversed-Phase (C18) HPLC Excellent for highly polar and ionizable compounds, high resolution.[2]More expensive, requires specialized equipment, water removal can be difficult.High-purity final purification, analysis of polar compounds, resolving difficult mixtures.
Recrystallization Can provide very high purity, scalable, cost-effective.Only works for solids, requires finding a suitable solvent, can have yield losses.[4][5]Final purification step for solid compounds to achieve analytical purity.
Acid-Base Extraction Good for removing non-basic impurities, scalable.Not effective for separating pyridine derivatives from each other, can be labor-intensive.Initial cleanup of crude reaction mixtures.[2]
Experimental Protocol: Method for Reducing Peak Tailing in Silica Gel Chromatography

This protocol outlines the steps to prepare a modified mobile phase and column to improve the purification of a polar pyridine derivative.

1. Materials:

  • Crude polar pyridine derivative

  • Silica gel (for column)

  • TLC plates (silica gel)

  • Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

  • Triethylamine (Et₃N)

2. Procedure:

  • TLC Analysis (Baseline): Dissolve a small amount of your crude material and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., 9:1 DCM/MeOH). Observe the spot shape. If significant streaking or tailing is present, proceed with the modification.

  • Mobile Phase Modification: Prepare your chosen eluent. To this solvent mixture, add 0.5% triethylamine by volume (e.g., for 100 mL of eluent, add 0.5 mL of Et₃N). Mix thoroughly.

  • TLC Analysis (Modified): Run a new TLC plate with the same crude material, but this time use the triethylamine-modified eluent. You should observe a significant improvement in the spot shape, with less tailing and a higher Rf value.

  • Column Preparation: Prepare a "slurry" of your silica gel in the unmodified non-polar solvent component of your eluent (e.g., Hexane or DCM).

  • Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with light pressure.

  • Equilibration: Once packed, flush the column with 2-3 column volumes of your triethylamine-modified mobile phase. This neutralizes the active sites on the silica before you load your compound.[4]

  • Sample Loading & Elution: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the modified mobile phase, collecting fractions and analyzing them by TLC.

3. Expected Outcome: The addition of triethylamine should result in sharper peaks, better separation, and improved recovery of your polar pyridine derivative from the silica gel column.

Visual Workflows

The following diagrams illustrate logical workflows for troubleshooting common purification challenges.

G cluster_0 Troubleshooting Chromatography start Problem: Poor Separation or Recovery cause1 Strong Adsorption (Streaking/Tailing) start->cause1 cause2 Co-eluting Impurities start->cause2 cause3 Compound Degradation start->cause3 sol1a Add Basic Modifier (e.g., 0.5% Et3N) to Eluent cause1->sol1a sol1b Switch to Neutral/Basic Alumina cause1->sol1b sol1c Use Reversed-Phase (C18) Chromatography cause1->sol1c sol2a Optimize Solvent System (Gradient Elution) cause2->sol2a sol2b Change Stationary Phase (e.g., C18 to Phenyl) cause2->sol2b sol2c Try Preparative HPLC for High Resolution cause2->sol2c sol3a Use Neutralized Silica or Alumina cause3->sol3a sol3b Avoid Harsh Solvents/Conditions cause3->sol3b

Caption: A logical workflow for troubleshooting common chromatography issues.

G cluster_1 Troubleshooting Recrystallization start Problem: No Crystals Form cause1 Is the solution supersaturated? start->cause1 cause2 Was too much solvent used? start->cause2 cause3 Are impurities inhibiting crystallization? start->cause3 sol1a Scratch inner surface of flask with glass rod cause1->sol1a sol1b Add a seed crystal cause1->sol1b sol2a Boil off excess solvent to concentrate cause2->sol2a sol3a Re-purify material by chromatography cause3->sol3a sol2b Re-cool slowly sol2a->sol2b

Caption: Decision-making process for failed recrystallization attempts.

References

Technical Support Center: Sonogashira Coupling of Substituted Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving substituted chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing very low or no yield in my Sonogashira coupling of a chloropyridine. What are the most likely causes and how can I fix it?

Answer: Low to no product yield is a common challenge, primarily due to the low reactivity of the C-Cl bond in chloropyridines compared to their bromo or iodo counterparts.[1][2] A systematic investigation of your reaction parameters is crucial.

  • Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for less reactive aryl chlorides.[3]

    • Solution: Employ more active catalyst systems. Use palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, P(t-Bu)₃, or N-heterocyclic carbene (NHC) ligands.[4][5] Palladacycle catalysts have also demonstrated high efficacy for activating C-Cl bonds.[4]

  • Insufficient Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and requires significant thermal energy.[6]

    • Solution: Increase the reaction temperature. While couplings with aryl iodides can occur at room temperature, chloropyridines frequently require temperatures of 100°C or higher.[3][7] Reactions in sealed vessels or under microwave irradiation can be effective.[4]

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the terminal alkyne, and the solvent can significantly influence catalyst activity and stability.[2][3]

    • Solution: Screen different base and solvent combinations. While amine bases like triethylamine (Et₃N) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more effective.[3] Polar aprotic solvents like DMF, NMP, or DMSO often give better results for challenging couplings than less polar options like THF or toluene.[3][4]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, effectively inhibiting it.

    • Solution: Using bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) side product. How can this be minimized?

Answer: The formation of alkyne dimers is a common side reaction, typically promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3]

  • Oxygen Contamination: The primary cause of Glaser coupling is the presence of oxygen.

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[2]

  • Copper Co-Catalyst: The copper(I) species is a known promoter of this side reaction.

    • Solution 1 (Copper-Free Conditions): The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1][5] This will likely require a more active palladium catalyst system (as described in Question 1) and potentially higher temperatures or longer reaction times.[3]

    • Solution 2 (Minimize Copper Effects): If copper is necessary for your system, use the minimal effective amount of CuI and consider the slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low.[8]

Question 3: My reaction mixture turns black and I see a precipitate forming. What is happening?

Answer: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[2] This leads to a loss of catalytic activity and poor yields.

  • Causes: Catalyst decomposition can be triggered by several factors:

    • High Temperatures: While heat is needed, excessive temperatures can accelerate catalyst decomposition.

    • Impurities: Impurities in reagents or solvents can poison the catalyst.[2]

    • Inappropriate Solvent Choice: Some solvents may not effectively stabilize the catalytic species. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[9]

  • Solutions:

    • Optimize Temperature: Carefully determine the minimum temperature required for the reaction to proceed efficiently without causing rapid decomposition.

    • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and are properly dried and degassed.[2]

    • Ligand Choice: Use a suitable phosphine or NHC ligand that forms a stable complex with palladium under the reaction conditions.

    • Solvent Screening: If decomposition persists, consider switching to a different solvent system, such as DMF or toluene.[4][8]

Frequently Asked Questions (FAQs)

  • Q1: What are the essential components of a Sonogashira coupling reaction?

    • A Sonogashira reaction requires an aryl or vinyl halide (the chloropyridine), a terminal alkyne, a palladium catalyst, often a copper(I) co-catalyst, and a base. The reaction is typically run in an organic solvent under an inert atmosphere.[10]

  • Q2: What is the general reactivity order for halides in Sonogashira coupling?

    • The reactivity of the halide significantly impacts reaction conditions. The general trend is: Vinyl-I > Vinyl-Br > Aryl-I > Aryl-Br >> Aryl-Cl.[1] This highlights why chloropyridines are particularly challenging substrates.

  • Q3: Does the position of substituents on the chloropyridine ring matter?

    • Yes. Electron-withdrawing groups can make the C-Cl bond more susceptible to oxidative addition, potentially increasing reactivity. Conversely, electron-donating groups may decrease reactivity.[11] Steric hindrance from bulky groups near the chlorine atom can also slow the reaction.

  • Q4: Can I run the reaction open to the air?

    • While some robust catalyst systems may tolerate air for certain substrates, it is strongly discouraged for Sonogashira couplings, especially when using a copper co-catalyst.[12] Oxygen promotes the highly undesirable Glaser homocoupling of the alkyne.[2] Always use an inert atmosphere (N₂ or Ar) for best results.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize conditions that have been successfully used for the Sonogashira coupling of chloro-heterocycles, providing a starting point for optimization.

Table 1: Recommended Catalyst Systems for Chloropyridines

Palladium SourceLigandCo-CatalystBaseSolventTemp (°C)Reference
Na₂PdCl₄P(t-Bu)₃CuIAmine BaseDMSO / Toluene100[4]
Pd(OAc)₂XPhosNoneK₃PO₄DMF110-130[4]
PalladacycleNoneCuI / NoneCs₂CO₃NMP / Water100-120[4]
PdCl₂(PPh₃)₂cataCXium® ACuIEt₃NDioxane100[3]

Table 2: Influence of Reaction Parameters on Yield

ParameterVariationGeneral Effect on Yield with ChloropyridinesRationale
Temperature Increasing from RT to >100°CSignificant IncreaseOvercomes the high activation energy of C-Cl bond cleavage.[7]
Catalyst Standard (e.g., Pd(PPh₃)₄) vs. Advanced (e.g., Palladacycle/XPhos)Advanced systems show significantly higher yieldsBulky, electron-rich ligands facilitate the difficult oxidative addition step.[4][5]
Co-Catalyst With CuI vs. Copper-FreeYields may be comparable, but copper-free reduces homocoupling.Eliminates the primary pathway for the Glaser side reaction.[1][3]
Base Amine (e.g., Et₃N) vs. Inorganic (e.g., Cs₂CO₃)Inorganic bases can be more effective for difficult substrates.Stronger bases can improve reaction kinetics but require careful substrate compatibility checks.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of a Substituted Chloropyridine (Copper-Free)

This protocol provides a starting point; specific quantities and conditions should be optimized for your particular substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 mmol), the substituted chloropyridine (1.0 mmol), and degassed solvent (e.g., DMF, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Product R¹-C≡C-R² Product->Pd0 Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide Base CuX CuX Cu_acetylide->Pd_complex Cu_acetylide->CuX

Caption: The catalytic cycles of a standard Pd/Cu co-catalyzed Sonogashira reaction.

Optimization_Workflow Start Start: Low Yield with Substituted Chloropyridine Catalyst Screen Catalyst System (Pd Source + Ligand) - Try XPhos, SPhos, P(tBu)₃ - Consider Palladacycles Start->Catalyst Step 1 Temp Optimize Temperature - Increase to 100-140°C - Consider Microwave Catalyst->Temp Step 2 Base_Solvent Screen Base & Solvent - Base: Cs₂CO₃, K₃PO₄ - Solvent: DMF, NMP, Dioxane Temp->Base_Solvent Step 3 Copper Troubleshoot Side Reactions - Homocoupling? -> Go Copper-Free - Decomposition? -> Check Purity Base_Solvent->Copper Step 4 Success Reaction Optimized: High Yield Achieved Copper->Success

Caption: A logical workflow for optimizing Sonogashira coupling of chloropyridines.

Troubleshooting_Tree Start Low Yield Observed Check_Temp Is Temp > 100°C? Start->Check_Temp Check_Catalyst Using Bulky, E-rich Ligand? (e.g., XPhos) Check_Temp->Check_Catalyst Yes Increase_Temp Increase Temperature to 100-140°C Check_Temp->Increase_Temp No Check_Base Using Strong Base? (e.g., Cs₂CO₃) Check_Catalyst->Check_Base Yes Change_Catalyst Switch to more active Pd/Ligand system Check_Catalyst->Change_Catalyst No Check_Purity Are Reagents/Solvents Pure & Degassed? Check_Base->Check_Purity Yes Change_Base Screen inorganic bases (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Purify_Reagents Purify starting materials and re-degas solvent Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Increase_Temp->Check_Catalyst Change_Catalyst->Check_Base Change_Base->Check_Purity Purify_Reagents->Success

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of 2-chloropyridines. The inherent properties of 2-chloropyridines present unique obstacles in achieving efficient and reproducible cross-coupling reactions. This guide offers practical solutions and detailed protocols to help overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation when using 2-chloropyridine substrates?

A1: The main reason for catalyst deactivation is the Lewis basic nitrogen atom in the pyridine ring.[1] This nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex that effectively poisons the catalyst and halts the catalytic cycle.[1][2] This is often referred to as the "2-pyridyl problem," especially because the nitrogen is adjacent to the reaction site.[1]

Q2: How does the choice of ligand influence catalyst stability and activity?

A2: The ligand is critical for a successful cross-coupling with 2-chloropyridines.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required.[3] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from being inhibited by the pyridine nitrogen.[1][3]

Q3: What is the role of the base in catalyst deactivation?

A3: The base is essential for activating the coupling partner (e.g., boronic acid in Suzuki coupling) but can also contribute to catalyst deactivation.[1][3] A strong base is often necessary for these challenging couplings.[3] However, a base that is too strong can lead to the degradation of sensitive substrates, which in turn can deactivate the catalyst.[2] The choice of base can significantly impact the reaction yield and catalyst stability.[1][3]

Q4: Can the solvent affect the rate of catalyst deactivation?

A4: Yes, the solvent system is crucial. It must dissolve all reaction components and facilitate the catalytic cycle.[1] Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[1] The presence of water can be beneficial in some Suzuki-Miyaura couplings but may also lead to side reactions like protodeboronation.[1] Using anhydrous and thoroughly degassed solvents is critical to prevent catalyst oxidation by dissolved oxygen.[2][4]

Q5: How can I determine if my catalyst has been deactivated during a reaction?

A5: A key indicator of catalyst deactivation is a reaction that starts but does not go to completion, stalling before all the starting material is consumed. The formation of palladium black is a visual sign of catalyst decomposition, where the active Pd(0) species aggregate into an inactive form.[1][2] Monitoring the reaction progress over time by techniques like TLC or LC-MS can reveal a plateau in product formation, suggesting catalyst deactivation.

Troubleshooting Guide

This guide addresses specific experimental issues, their potential causes related to catalyst deactivation, and recommended solutions.

Experimental Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Inefficient Oxidative Addition: The C-Cl bond in 2-chloropyridines is strong and resistant to cleavage.[4] Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center.[1][2] Ineffective Base: The base may not be strong enough to facilitate transmetalation.[4]Switch to a More Active Catalyst System: Use bulky, electron-rich ligands like SPhos, XPhos, or NHC ligands.[3][4] Increase Reaction Temperature: Higher temperatures (80-120 °C) can help overcome the activation energy for oxidative addition.[3][4] Screen Different Bases: Try strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3][4]
Formation of Side Products Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom.[1][4] Homocoupling: The boronic acid couples with itself.[3][4] Hydrodehalogenation: The chlorine atom is replaced by a hydrogen atom.[1][5]Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1][4] Thoroughly Degas the Reaction Mixture: Remove oxygen, which can promote homocoupling.[1][4] Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions.[1]
Reaction Stalls / Incomplete Conversion Catalyst Deactivation Over Time: The active catalyst is being consumed by poisoning or decomposition pathways.[1] Insufficient Catalyst Loading: The amount of active catalyst is not enough to sustain the reaction.Use a Palladium Pre-catalyst: This can ensure the efficient generation of the active catalytic species.[1] Increase Catalyst Loading: A modest increase (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] Optimize Ligand-to-Metal Ratio: A slight excess of ligand can help stabilize the catalyst.[2]
Formation of Palladium Black Catalyst Decomposition/Aggregation: The active Pd(0) species are agglomerating into an inactive form.[1][2]Use Appropriate Ligands: Bulky, electron-rich ligands help prevent aggregation.[2] Control the Temperature: High temperatures can accelerate catalyst decomposition.[2] Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the ligand (e.g., SPhos, 2-4 mol%).[2]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3] The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (2-Chloropyridine) Pd(0)L->Oxidative_Addition Poisoning Catalyst Poisoning (Pyridine Coordination) Pd(0)L->Poisoning Inhibition Decomposition Decomposition (Palladium Black) Pd(0)L->Decomposition Aggregation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Catalyst deactivation pathways in cross-coupling reactions.

Troubleshooting_Workflow start Low Yield or Stalled Reaction q1 Is Palladium Black observed? start->q1 a1_yes Improve Catalyst Stability: - Use bulky, electron-rich ligands - Lower reaction temperature - Ensure inert atmosphere q1->a1_yes Yes q2 Are there significant side products? q1->q2 No a1_yes->q2 a2_yes Optimize Conditions: - Use anhydrous solvents - Thoroughly degas reaction - Screen different bases q2->a2_yes Yes q3 Is starting material unreacted? q2->q3 No a2_yes->q3 a3_yes Enhance Reactivity: - Increase temperature - Switch to a more active catalyst system - Increase catalyst loading q3->a3_yes Yes end Re-run Optimized Reaction q3->end No a3_yes->end

Caption: A workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of Methyl 6-chloro-2-methoxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-chloro-2-methoxynicotinate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound from 2-chloro-6-hydroxynicotinic acid?

A1: The most common byproducts arise from incomplete or non-selective methylation of the starting material, which possesses three potential methylation sites: the carboxylic acid, the pyridinol hydroxyl group, and the pyridine ring nitrogen. The primary byproducts include singly methylated intermediates and an N-methylated isomer.

Q2: How can I minimize the formation of the N-methylated byproduct?

A2: N-methylation is a common side reaction when methylating pyridinols. To minimize its formation, reaction conditions should be carefully controlled. Using a less reactive methylating agent and optimizing the base and temperature can favor O-methylation and esterification over N-methylation. The choice of solvent can also influence the reaction's regioselectivity.

Q3: What analytical techniques are recommended for monitoring the reaction progress and identifying byproducts?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product in real-time. For detailed analysis of the product mixture and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

Q4: What is a suitable method for purifying the crude this compound?

A4: Flash column chromatography on silica gel is a widely used and effective method for purifying the final product and removing polar byproducts and unreacted starting materials.[1] A common eluent system is a gradient of ethyl acetate in heptane or hexane.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Increase reaction time and monitor by TLC until starting material is consumed. 2. Optimize reaction conditions (base, solvent, temperature) to improve selectivity. 3. Ensure the reaction is maintained at the optimal temperature (e.g., 50°C for methylation with methyl iodide and silver carbonate).[1] 4. Optimize the gradient for flash column chromatography to ensure good separation.
Presence of Unreacted 2-chloro-6-hydroxynicotinic acid 1. Insufficient amount of methylating agent. 2. Short reaction time. 3. Deactivation of the methylating agent.1. Use a molar excess of the methylating agent (e.g., methyl iodide).[1] 2. Extend the reaction time and monitor closely with TLC. 3. Ensure the methylating agent is of good quality and stored properly.
Significant Amount of N-methylated Byproduct 1. Reaction conditions favor N-methylation. 2. Use of a highly reactive methylating agent.1. Screen different bases and solvents to find conditions that favor O- and O-acylation. 2. Consider using a less reactive methylating agent or a different synthetic route if N-methylation remains a significant issue.
Isolation of a Mixture of Singly Methylated Products Incomplete methylation of either the hydroxyl or carboxylic acid group.Increase the stoichiometry of the methylating agent and the reaction time to drive the reaction to completion.
Difficulty in Purifying the Product Byproducts have similar polarity to the desired product.Optimize the eluent system for column chromatography. A shallower gradient or the use of a different solvent system may improve separation.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 2-Chloro-6-hydroxynicotinic acid

  • Chloroform

  • Silver carbonate (Ag₂CO₃)

  • Methyl iodide (CH₃I)

  • Ethyl acetate

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-6-hydroxynicotinic acid (1.0 eq) in chloroform, add silver carbonate (2.3 eq) followed by methyl iodide (3.5 eq).

  • Stir the reaction mixture at 50°C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture under vacuum and wash the filter cake with chloroform.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-100% ethyl acetate in heptane to afford this compound as a white powder.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_products Products & Byproducts start 2-Chloro-6-hydroxynicotinic acid product This compound (Desired Product) start->product + 2 CH₃I (Esterification & O-methylation) byproduct1 Methyl 2-chloro-6-hydroxynicotinate (Incomplete Methylation) start->byproduct1 + 1 CH₃I (Esterification only) byproduct2 2-Chloro-6-methoxynicotinic acid (Incomplete Methylation) start->byproduct2 + 1 CH₃I (O-methylation only) byproduct3 Methyl 1-methyl-6-chloro-2-oxo- 1,2-dihydropyridine-3-carboxylate (N-methylation) start->byproduct3 + 2 CH₃I (Esterification & N-methylation)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_analysis Analysis cluster_issues Identified Issues cluster_solutions Solutions start Low Yield or Impure Product analysis Analyze crude reaction mixture (TLC, LC-MS) start->analysis issue1 Incomplete Reaction: Unreacted Starting Material analysis->issue1 issue2 Poor Selectivity: High Levels of Byproducts (e.g., N-methylation) analysis->issue2 issue3 Purification Challenge: Poor Separation analysis->issue3 solution1 Increase reaction time Increase methylating agent stoichiometry issue1->solution1 solution2 Optimize reaction conditions: - Screen bases - Screen solvents - Adjust temperature issue2->solution2 solution3 Optimize flash chromatography: - Adjust solvent gradient - Try alternative solvent system issue3->solution3

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability of Methyl 6-chloro-2-methoxynicotinate under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 6-chloro-2-methoxynicotinate under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete or Slow Reaction 1. Insufficient Base: The stoichiometric amount of base may not be enough, especially if other acidic protons are present. 2. Low Temperature: The reaction kinetics may be slow at lower temperatures. 3. Poor Solubility: The compound may not be fully dissolved in the reaction medium.1. Use a slight excess of the base (e.g., 1.1-1.5 equivalents). 2. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. 3. Consider using a co-solvent to improve solubility.
Formation of Side Products 1. Reaction with Substituents: The chloro or methoxy groups on the pyridine ring may react under harsh basic conditions. 2. Degradation of the Pyridine Ring: Strong bases at high temperatures can lead to ring-opening or other degradation pathways.1. Use milder basic conditions (e.g., NaHCO₃, K₂CO₃) if the ester hydrolysis is the only desired reaction. 2. Perform the reaction at the lowest effective temperature. 3. Monitor the reaction closely and stop it once the starting material is consumed to minimize side product formation.
Difficulty in Product Isolation 1. Product is Water-Soluble: The resulting carboxylate salt is likely soluble in aqueous solutions. 2. Emulsion Formation During Extraction: The presence of both organic and aqueous layers with the salt can lead to emulsions.1. Acidify the reaction mixture after completion to protonate the carboxylate, making it more soluble in organic solvents for extraction. 2. Use brine (saturated NaCl solution) during the workup to break emulsions.
Inconsistent Results 1. Variability in Base Concentration: The concentration of the basic solution may not be accurate. 2. Atmospheric CO₂: Carbon dioxide from the air can react with the base, reducing its effective concentration.1. Standardize the basic solution before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude CO₂.

Frequently Asked Questions (FAQs)

Q1: How stable is the ester group of this compound to basic hydrolysis?

A1: Like most esters, the methyl ester group of this compound is susceptible to hydrolysis under basic conditions, a reaction commonly known as saponification.[1][2] The reaction is typically irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack.[3] The rate of hydrolysis is dependent on the concentration of the hydroxide ion, temperature, and the solvent system used.

Q2: What are the expected products of basic hydrolysis?

A2: The primary products of the basic hydrolysis of this compound are the corresponding carboxylate salt (6-chloro-2-methoxynicotinate) and methanol.[4] Upon acidic workup, the carboxylate salt is protonated to yield 6-chloro-2-methoxynicotinic acid.

Q3: Can the chloro or methoxy groups on the pyridine ring be affected by basic conditions?

A3: While the ester hydrolysis is the most facile reaction, the substituents on the pyridine ring can also be reactive under certain conditions. The chloro group may be susceptible to nucleophilic aromatic substitution, especially at elevated temperatures or with very strong bases. The methoxy group is generally more stable but could potentially be cleaved under harsh conditions. The reactivity will be influenced by the specific base used, the reaction temperature, and the duration of the experiment.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to observe the disappearance of the starting material (the ester) and the appearance of the product (the carboxylic acid, after acidification of a sample).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative method for monitoring the concentrations of both the reactant and the product over time.

  • pH Measurement: As the hydroxide ions are consumed during the reaction, a decrease in the pH of the reaction mixture will be observed.[5]

Q5: What is the general mechanism for the base-catalyzed hydrolysis of this ester?

A5: The base-catalyzed hydrolysis of this compound follows a nucleophilic acyl substitution mechanism. The process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form the carboxylate salt and methanol.[4][6]

Data Presentation

The stability of this compound under basic conditions can be quantitatively assessed by determining the rate of its hydrolysis at different pH values. The following table presents hypothetical data for the pseudo-first-order rate constant (k_obs) and the half-life (t_½) of the hydrolysis reaction at 25°C.

pH [OH⁻] (M) k_obs (s⁻¹) t_½ (min)
9.01.0 x 10⁻⁵5.0 x 10⁻⁶2310
10.01.0 x 10⁻⁴5.0 x 10⁻⁵231
11.01.0 x 10⁻³5.0 x 10⁻⁴23.1
12.01.0 x 10⁻²5.0 x 10⁻³2.31

Note: This data is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

Protocol: Determination of Hydrolysis Rate of this compound under Basic Conditions using UV-Vis Spectroscopy

This protocol outlines a general procedure for determining the rate of hydrolysis of this compound at a specific pH.

Materials:

  • This compound

  • Buffer solution of the desired pH (e.g., a borate buffer for pH 9-10)

  • Standardized sodium hydroxide (NaOH) solution

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Thermostatted water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or ethanol).

  • Determination of Analytical Wavelength: Record the UV-Vis spectra of the starting material (this compound) and the expected product (6-chloro-2-methoxynicotinic acid) to determine a wavelength where there is a significant difference in absorbance.

  • Reaction Setup:

    • Equilibrate the buffer solution to the desired temperature in the thermostatted water bath.

    • Add a small aliquot of the this compound stock solution to the pre-heated buffer solution in a reaction vessel to initiate the hydrolysis. The final concentration of the ester should be such that the absorbance is within the linear range of the spectrophotometer.

  • Data Collection:

    • Immediately transfer a portion of the reaction mixture to a quartz cuvette and place it in the UV-Vis spectrophotometer.

    • Record the absorbance at the predetermined analytical wavelength at regular time intervals.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming pseudo-first-order kinetics (with the concentration of hydroxide being constant), the natural logarithm of the change in absorbance versus time should yield a straight line.

    • The slope of this line will be the negative of the observed rate constant (k_obs).[7]

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis stock_solution Prepare Stock Solution of this compound initiate_reaction Initiate Hydrolysis (Add Stock to Buffer) stock_solution->initiate_reaction buffer_prep Prepare and Thermostat Buffer Solution buffer_prep->initiate_reaction monitor_reaction Monitor Absorbance vs. Time initiate_reaction->monitor_reaction plot_data Plot ln(Absorbance) vs. Time monitor_reaction->plot_data calculate_rate Calculate Rate Constant (k = -slope) plot_data->calculate_rate

Caption: Experimental workflow for determining the hydrolysis rate constant.

Degradation_Pathway cluster_reactants Reactants cluster_products Products reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + OH⁻ product_acid 6-chloro-2-methoxynicotinic acid intermediate->product_acid - CH₃O⁻ product_salt 6-chloro-2-methoxynicotinate salt product_acid->product_salt + CH₃O⁻ - CH₃OH methanol Methanol hydroxide OH⁻ methoxide CH₃O⁻ h2o H₂O

Caption: Base-catalyzed hydrolysis pathway of this compound.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cross-coupling of chloropyridines. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to overcome low conversion rates and other experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my cross-coupling reaction with a chloropyridine resulting in low to no product yield?

A1: Low conversion in cross-coupling reactions involving chloropyridines is a common challenge, primarily due to the inherent stability of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult compared to their bromo or iodo counterparts.[1][2] Several factors can contribute to this issue:

  • Catalyst Inactivity or Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive species.[3][4] Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1]

  • Ineffective Base: The base plays a crucial role in activating the organometallic reagent (e.g., boronic acid in Suzuki coupling) and facilitating the transmetalation step.[3] An inappropriate choice of base can lead to slow reaction rates or side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the absence of oxygen are critical parameters. The active Pd(0) catalyst is sensitive to oxidation, which can lead to its deactivation.[1][5]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of -Cl with -H), protodeboronation (in Suzuki coupling), and homocoupling can consume starting materials and reduce the yield of the desired product.[1][4]

To troubleshoot low yields, a systematic evaluation of each reaction component is recommended. The following workflow can guide your optimization efforts.

G start Low or No Yield Observed catalyst_q Is the catalyst system active enough? start->catalyst_q temp_q Is the reaction temperature sufficient? catalyst_q->temp_q Yes catalyst_a Switch to Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_q->catalyst_a No base_q Is the base effective? temp_q->base_q Yes temp_a Increase temperature to 80-120 °C. Consider microwave irradiation. temp_q->temp_a No inert_q Is the system properly degassed? base_q->inert_q Yes base_a Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). base_q->base_a No side_reactions_q Are side products observed? inert_q->side_reactions_q Yes inert_a Degas solvents thoroughly. Use Schlenk techniques. inert_q->inert_a No side_reactions_a Address specific side reactions (see Q2). side_reactions_q->side_reactions_a Yes end Optimized Reaction side_reactions_q->end No catalyst_a->temp_q temp_a->base_q base_a->inert_q inert_a->side_reactions_q side_reactions_a->end G start Chloropyridine Substrate catalyst_choice Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst_choice ligand_choice Select Ligand catalyst_choice->ligand_choice buchwald Buchwald Ligands (SPhos, XPhos, RuPhos) ligand_choice->buchwald Electron-deficient heteroaryl chloride nhc NHC Ligands (e.g., IPr) ligand_choice->nhc Sterically hindered substrate base_choice Select Base buchwald->base_choice nhc->base_choice strong_base Strong, non-nucleophilic (K₃PO₄, Cs₂CO₃) base_choice->strong_base solvent_choice Select Solvent (Dioxane, Toluene, THF) strong_base->solvent_choice reaction Run Reaction (80-120 °C, Inert Atm.) solvent_choice->reaction

References

Validation & Comparative

Reactivity Face-Off: Methyl 6-chloro-2-methoxynicotinate vs. Methyl 6-bromo-2-methoxynicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency, cost, and overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key building blocks, Methyl 6-chloro-2-methoxynicotinate and Methyl 6-bromo-2-methoxynicotinate, in palladium-catalyzed cross-coupling reactions. The selection between these two halogenated pyridine derivatives can significantly impact reaction conditions and outcomes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The fundamental difference in the chemical behavior of these two compounds lies in the nature of the halogen substituent at the 6-position of the pyridine ring. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, leading to a general reactivity trend of I > Br > Cl for aryl halides. Consequently, Methyl 6-bromo-2-methoxynicotinate is generally the more reactive substrate, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions for these specific substrates are not extensively documented, the relative reactivity can be reliably inferred from extensive data on analogous halopyridine systems. The following sections and tables summarize the expected performance based on established chemical principles and published data for similar compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond in Methyl 6-bromo-2-methoxynicotinate typically translates to more efficient coupling with a broader range of boronic acids and esters under milder conditions. The chloro-derivative, while often more cost-effective, generally requires more forcing conditions, including higher temperatures and more sophisticated catalyst systems, to achieve comparable yields.

FeatureMethyl 6-bromo-2-methoxynicotinateThis compound
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heat (e.g., 80-100 °C)Higher temperatures often required (e.g., >100 °C)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient.Often requires more active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Expected Yield Good to excellent.Moderate to good, often lower than the bromo-analogue under identical conditions.[1]
Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, is also influenced by the C-X bond strength. Methyl 6-bromo-2-methoxynicotinate is expected to undergo amination with a wider variety of amines under more benign conditions. Achieving high conversion with the chloro-analogue may necessitate the use of more specialized and often air-sensitive Buchwald ligands and stronger bases.

FeatureMethyl 6-bromo-2-methoxynicotinateThis compound
Relative Reactivity HigherLower
Typical Reaction Temp. Moderate (e.g., 80-110 °C)Higher (e.g., 100-120 °C)
Catalyst System A broader range of phosphine ligands can be effective.Often requires bulky, electron-rich biaryl phosphine ligands for efficient coupling.
Base Common bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are generally effective.May require stronger bases or specific base-solvent combinations.
Expected Yield Good to excellent.Fair to good, highly dependent on the catalyst system and reaction conditions.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The established reactivity trend of aryl halides (I > Br > Cl) holds true in this reaction as well. Consequently, Methyl 6-bromo-2-methoxynicotinate will generally provide higher yields of the corresponding alkyne in shorter reaction times and under milder conditions than the chloro-derivative.

FeatureMethyl 6-bromo-2-methoxynicotinateThis compound
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heat.Elevated temperatures are typically necessary.
Catalyst System Standard Pd/Cu catalyst systems are generally effective.May require higher catalyst loadings or more active catalyst systems.
Reaction Time Generally shorter.Often requires longer reaction times for complete conversion.
Expected Yield Good to excellent.Moderate to good, with a higher potential for side reactions.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk tube, add the halo-nicotinate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the halo-nicotinate (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

Reaction Setup:

  • To a Schlenk tube, add the halo-nicotinate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizing the Reactivity Comparison

The following diagrams illustrate the general workflow for a comparative study of the two substrates and the fundamental palladium catalytic cycle that governs these transformations.

Comparative Reactivity Workflow cluster_reactants Starting Materials cluster_reactions Cross-Coupling Reactions cluster_analysis Performance Analysis Methyl 6-bromo-2-methoxynicotinate Methyl 6-bromo-2-methoxynicotinate Suzuki-Miyaura Suzuki-Miyaura Methyl 6-bromo-2-methoxynicotinate->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig Methyl 6-bromo-2-methoxynicotinate->Buchwald-Hartwig Sonogashira Sonogashira Methyl 6-bromo-2-methoxynicotinate->Sonogashira This compound This compound This compound->Suzuki-Miyaura This compound->Buchwald-Hartwig This compound->Sonogashira Yield Yield Suzuki-Miyaura->Yield Catalyst Loading Catalyst Loading Suzuki-Miyaura->Catalyst Loading Reaction Time Reaction Time Buchwald-Hartwig->Reaction Time Buchwald-Hartwig->Catalyst Loading Reaction Temperature Reaction Temperature Sonogashira->Reaction Temperature Sonogashira->Catalyst Loading

Caption: Comparative study workflow for the two nicotinates.

Palladium-Catalyzed Cross-Coupling Cycle cluster_inputs Reactants Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)Ln Product Release Ar-X Ar-X Ar-X->Oxidative Addition Complex Nu-M Nu-M Nu-M->Transmetalation Complex

References

Beyond Chloro-Nicotinates: A Comparative Guide to Alternative Pyridine Synthesis Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 28, 2025 – For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern molecular design. While reagents like Methyl 6-chloro-2-methoxynicotinate have been staples in constructing these vital heterocyclic motifs, the demand for greater molecular diversity, improved efficiency, and milder reaction conditions has spurred the adoption of a wide array of alternative synthetic strategies. This guide provides an objective comparison of key alternative methods, supported by experimental data and detailed protocols, to empower chemists in selecting the optimal path for their synthetic targets.

This publication outlines five prominent alternatives to chloro-nicotinate-based pyridine synthesis: the Hantzsch, Kröhnke, and Bohlmann-Rahtz syntheses, alongside modern transition-metal-catalyzed [2+2+2] and organocatalyzed [3+3] cycloadditions. Each method offers distinct advantages in terms of substrate scope, regioselectivity, and operational simplicity.

Comparative Performance of Pyridine Synthesis Methods

The following table summarizes the performance of these alternative methods against a baseline understanding of using a pre-functionalized pyridine like this compound, which primarily relies on substitution reactions rather than de novo ring construction.

Synthesis MethodReagent/Catalyst TypeKey Starting MaterialsTypical ConditionsReported Yield (%)Key Advantages
Hantzsch Synthesis Multi-component ReactionAldehyde, β-Ketoester (2 eq.), Ammonia SourceReflux in Ethanol, followed by oxidation45-80%High convergence, simple starting materials, good for symmetrical pyridines.[1]
Kröhnke Synthesis Condensation Reactionα-Pyridinium methyl ketone, α,β-Unsaturated carbonylReflux in Acetic Acid with Ammonium Acetate~70-95%High yields, good for 2,4,6-trisubstituted pyridines, convergent.[2][3]
Bohlmann-Rahtz Synthesis CyclocondensationEnamine, EthynylketoneTwo steps: Condensation followed by heat- or acid-catalyzed cyclodehydration60-90%Versatile for 2,3,6-trisubstituted pyridines, avoids separate oxidation step.[4][5]
[2+2+2] Cycloaddition Transition Metal (Co, Rh, etc.)Alkyne (2 eq.), NitrileCobalt(II) iodide, dppp, Zn, 80-120°C70-98%High atom economy, excellent for polyarylpyridines, direct access to complex cores.
[3+3] Cycloaddition OrganocatalysisEnamine, α,β-Unsaturated AldehydePyrrolidine·HCl, FeCl₃, 1,2-dichloroethane, 50°C60-85%Metal-free, mild conditions, good for tri- or tetrasubstituted pyridines.[6][7]

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the assembly of the pyridine ring from acyclic precursors.

Pyridine_Synthesis_Pathways cluster_classical Classical Condensation Methods cluster_modern Modern Cycloaddition Methods Hantzsch Hantzsch Synthesis Pyridine Substituted Pyridine Hantzsch->Pyridine Krohnke Kröhnke Synthesis Krohnke->Pyridine Bohlmann Bohlmann-Rahtz Synthesis Bohlmann->Pyridine Aldehyde Aldehyde Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Hantzsch Ammonia Ammonia Source Ammonia->Hantzsch Ammonia->Krohnke PyridiniumYlide Pyridinium Ylide PyridiniumYlide->Krohnke Enone α,β-Unsaturated Carbonyl Enone->Krohnke Enamine_BR Enamine Enamine_BR->Bohlmann Ynone Ethynylketone Ynone->Bohlmann C222 [2+2+2] Cycloaddition C222->Pyridine C333 [3+3] Cycloaddition C333->Pyridine Alkyne Alkyne (2 eq.) Alkyne->C222 Nitrile Nitrile Nitrile->C222 MetalCat Metal Catalyst MetalCat->C222 Enamine_C3 Enamine Enamine_C3->C333 Enal α,β-Unsaturated Aldehyde Enal->C333 OrganoCat Organo- catalyst OrganoCat->C333

Caption: Overview of classical and modern pyridine synthesis strategies.

Detailed Experimental Protocols

The following protocols are representative examples of the discussed synthetic methods, providing a practical starting point for laboratory implementation.

Hantzsch Pyridine Synthesis: Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This two-step, one-pot procedure first forms a 1,4-dihydropyridine intermediate, which is then aromatized.

Hantzsch_Workflow start Combine Benzaldehyde, Ethyl Acetoacetate (2 eq.), & Ammonium Acetate in Ethanol reflux Reflux for 4 hours to form Dihydropyridine start->reflux oxidize Add Oxidant (e.g., FeCl₃) and continue reflux reflux->oxidize workup Cool, pour into water, filter solid product oxidize->workup purify Recrystallize from Ethanol workup->purify product Diethyl 2,6-dimethyl-4-phenyl- pyridine-3,5-dicarboxylate purify->product

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

Step 1: 1,4-Dihydropyridine Synthesis A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product, diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, is collected by filtration, washed with cold ethanol, and dried.[1]

Step 2: Aromatization The obtained 1,4-dihydropyridine is dissolved in a suitable solvent like acetic acid or methanol. An oxidizing agent such as ferric chloride (FeCl₃) or sodium nitrite is added, and the mixture is heated to complete the aromatization to the final pyridine product. The product is then isolated via aqueous workup and recrystallization. The overall yield for the two steps is typically in the range of 45-50%.[1]

Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine

This method builds the pyridine ring by combining a pyridinium ylide (generated in situ from an α-pyridinium methyl ketone salt) with an α,β-unsaturated carbonyl compound.

Krohnke_Workflow start Combine N-Phenacylpyridinium Bromide, Chalcone, & Ammonium Acetate in Glacial Acetic Acid reflux Reflux mixture for 4-6 hours (approx. 120°C) start->reflux precipitate Cool and pour into ice water with stirring reflux->precipitate filter Collect solid product by vacuum filtration precipitate->filter wash Wash solid with water, then cold ethanol filter->wash purify Recrystallize from Ethanol/Water wash->purify product 2,4,6-Triphenylpyridine purify->product

Caption: Experimental workflow for the Kröhnke pyridine synthesis.

Procedure: In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (2.78 g, 10 mmol), chalcone (1,3-diphenyl-2-propen-1-one, 2.08 g, 10 mmol), and a large excess of ammonium acetate (7.71 g, 100 mmol).[2] Add glacial acetic acid (30 mL) as the solvent. Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. After cooling, pour the mixture into ice water, collect the precipitate by vacuum filtration, and wash thoroughly with water and cold ethanol. The crude product is purified by recrystallization to yield 2,4,6-triphenylpyridine. Yields for this reaction are typically high, often exceeding 90%.[3]

Bohlmann-Rahtz Pyridine Synthesis: Representative Protocol

This two-step approach involves the initial formation of an aminodiene intermediate, which then undergoes a cyclodehydration to furnish the pyridine ring. Modern modifications often allow this to be a one-pot process.[4][8]

Procedure (One-Pot Modification): To a solution of a β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv) and ammonium acetate (1.1 equiv) in a suitable solvent like a toluene/acetic acid mixture (5:1), is added an ethynylketone (e.g., 1-phenylprop-2-yn-1-one, 1.0 equiv). The reaction mixture is heated to reflux. The in situ generated enamine reacts with the ethynylketone. The acid catalyzes the subsequent cyclodehydration. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, washed with aqueous base, and the organic layer is dried and concentrated. The product is purified by column chromatography.

Cobalt-Catalyzed [2+2+2] Cycloaddition: Pentasubstituted Pyridines

This powerful, atom-economical method constructs the pyridine core from two alkyne molecules and a nitrile.

Procedure: In a glovebox, a reaction vessel is charged with CoI₂ (10 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 12 mol%), and zinc powder (30 mol%). Acetonitrile (as solvent and reactant, 1.0 equiv) and a diarylacetylene (e.g., diphenylacetylene, 2.0 equiv) are added. The vessel is sealed and heated to 120°C for 24 hours.[9] After cooling, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography on silica gel to afford the corresponding pentasubstituted pyridine. This method provides excellent yields for a wide range of polyarylpyridines.[9]

Organocatalyzed [3+3] Cycloaddition: 2-Isopropyl-4-methylpyridin-3-amine

This metal-free approach offers a mild alternative for the synthesis of highly substituted pyridines.

Procedure: To a solution of 3-methyl-2-buten-1-amine (1.0 equiv, the enamine precursor) in 1,2-dichloroethane are added crotonaldehyde (1.1 equiv, the α,β-unsaturated aldehyde), pyrrolidine hydrochloride (0.2 equiv), and FeCl₃ (0.1 equiv). The mixture is stirred at 50°C.[7] The reaction progress is monitored by NMR or GC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography. This method was successfully demonstrated on a 50-gram scale.[7]

Conclusion

While this compound and similar pre-functionalized heterocycles remain valuable tools, the landscape of pyridine synthesis is rich with powerful alternatives. Classical condensation reactions like the Hantzsch and Kröhnke syntheses provide robust, high-yielding routes from simple acyclic precursors. Modern methods, including transition-metal-catalyzed and organocatalyzed cycloadditions, offer unparalleled efficiency and atom economy, enabling the rapid construction of complex and diverse pyridine libraries. The choice of synthetic strategy will ultimately be guided by the specific substitution pattern of the target molecule, desired scale, and tolerance for various reaction conditions. This guide serves as a foundational resource to aid chemists in navigating these choices and accelerating their research and development efforts.

References

The Bottom Line on Bulk: A Cost-Effectiveness Guide to Chloronicotinate Esters in Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes world of pharmaceutical and fine chemical manufacturing, the choice of coupling reagent for amide bond formation is a critical decision that directly impacts the economic viability and efficiency of a synthetic route. For researchers, scientists, and drug development professionals, navigating the landscape of available reagents to find the optimal balance of cost, performance, and scalability is paramount. This guide provides an objective comparison of chloronicotinate esters, specifically those derived from 2-chloronicotinic acid, with a widely used alternative, the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) system, in the context of large-scale synthesis.

Performance at Scale: A Head-to-Head Comparison

The primary application of chloronicotinate esters in scale-up synthesis is the formation of amide bonds, a fundamental transformation in the synthesis of a vast number of active pharmaceutical ingredients (APIs). The cost-effectiveness of this method is weighed against its performance in key areas such as yield, purity, reaction time, and ease of work-up.

While numerous coupling reagents are available, this guide focuses on a comparative analysis of 2-chloronicotinoyl chloride, the precursor to chloronicotinate esters, against the well-established EDC/HOBt coupling system. This comparison is based on a comprehensive review of reagent costs, reaction efficiency, and process considerations.

Table 1: Quantitative Comparison of Reagent Costs

ReagentSupplier ExamplePrice (USD/kg)Molecular Weight ( g/mol )Cost per Mole (USD)
2-Chloronicotinoyl chlorideSigma-Aldrich£82.79 / 25g ($4,180/kg)176.00~$735.68
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)Otto Chemie Pvt. Ltd.~$412.50 / 1kg191.70~$79.08
1-Hydroxybenzotriazole (HOBt)IndiaMART~$15-30 / kg135.12~$1.67 - $3.33

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The price for 2-chloronicotinoyl chloride is based on a small quantity and is expected to be significantly lower at bulk scale.

Table 2: Performance and Process Comparison

ParameterChloronicotinate Ester (via 2-Chloronicotinoyl chloride)EDC/HOBt
Typical Yield High (often >90%)Generally high (85-95%), can be substrate-dependent
Reaction Time Fast (typically 1-4 hours)Moderate (can range from 4-24 hours)
Purity of Crude Product Generally high, by-products are often easily removed.Can be high, but removal of urea by-products can be challenging.
Side Reactions Minimal, low risk of racemization for chiral substrates.Risk of racemization (mitigated by HOBt), formation of N-acylurea by-product.
Reagent Handling & Safety 2-Chloronicotinoyl chloride is moisture-sensitive and corrosive, requires inert atmosphere.EDC and HOBt are solids, generally easier to handle, though HOBt has explosive potential when dry.
Work-up & Purification Typically involves aqueous washes to remove pyridine-based by-products.Can require extensive aqueous extractions to remove water-soluble urea by-products.
Cost-Effectiveness at Scale Potentially very cost-effective if the starting material (2-chloronicotinic acid) is inexpensive and the reagent is used efficiently.Generally considered a cost-effective method for large-scale synthesis, despite the higher initial cost of EDC compared to some alternatives.

The Chemistry Behind the Choice: Reaction Pathways

The fundamental difference between the two methods lies in the activation of the carboxylic acid. The use of 2-chloronicotinoyl chloride involves the formation of a highly reactive acyl chloride intermediate, which then readily reacts with an amine. In contrast, the EDC/HOBt system generates a reactive O-acylisourea intermediate in situ, which is then converted to a more stable and selective HOBt ester that subsequently reacts with the amine.

reaction_pathways cluster_0 Chloronicotinate Ester Pathway cluster_1 EDC/HOBt Pathway RCOOH_A Carboxylic Acid SOCl2 SOCl₂ or (COCl)₂ RCOOH_A->SOCl2 Activation RCOCl Acyl Chloride (e.g., 2-Chloronicotinoyl chloride) SOCl2->RCOCl Amine_A Amine (R'-NH₂) RCOCl->Amine_A Coupling HCl_SO2 HCl, SO₂ RCOCl->HCl_SO2 Amide_A Amide Amine_A->Amide_A RCOOH_B Carboxylic Acid EDC EDC RCOOH_B->EDC Activation O_acylisourea O-Acylisourea (intermediate) EDC->O_acylisourea HOBt HOBt O_acylisourea->HOBt Urea Urea by-product O_acylisourea->Urea HOBt_ester HOBt Ester (active ester) HOBt->HOBt_ester Amine_B Amine (R'-NH₂) HOBt_ester->Amine_B Coupling Amide_B Amide Amine_B->Amide_B

Figure 1: Comparison of amide synthesis pathways.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative experimental protocols for the synthesis of a generic amide using both methods.

Protocol 1: Amide Synthesis via 2-Chloronicotinoyl Chloride

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Amine

  • Triethylamine (Et₃N) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF. Cool the mixture to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Coupling: In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 2-chloronicotinoyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

workflow_chloronicotinate start Start activation Activate 2-Chloronicotinic Acid with SOCl₂ in DCM start->activation coupling Couple with Amine and Base in DCM activation->coupling workup Aqueous Work-up (H₂O, NaHCO₃, Brine) coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification end Final Product purification->end

Figure 2: Workflow for amide synthesis via chloronicotinate ester.
Protocol 2: Amide Synthesis using EDC/HOBt

Materials:

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Amine

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.1 eq) in DCM or DMF, add DIPEA (1.5 eq).

  • Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-24 hours or until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to remove the urea by-product and other impurities.

workflow_edc_hobt start Start mixing Mix Carboxylic Acid, Amine, HOBt, and Base in Solvent start->mixing coupling Add EDC·HCl at 0°C and Stir to Room Temperature mixing->coupling workup Aqueous Work-up (H₂O, HCl, NaHCO₃, Brine) coupling->workup purification Purification (Chromatography) workup->purification end Final Product purification->end

Figure 3: Workflow for amide synthesis using EDC/HOBt.

Conclusion and Recommendations

The choice between chloronicotinate esters and the EDC/HOBt system for large-scale amide synthesis is not straightforward and depends on a multitude of factors.

Chloronicotinate esters , generated from inexpensive precursors like 2-chloronicotinic acid, offer a potentially highly cost-effective and efficient route for amide bond formation. The high reactivity of the acyl chloride intermediate leads to fast reaction times and high yields. However, the handling of the moisture-sensitive and corrosive 2-chloronicotinoyl chloride requires specialized equipment and careful process control, which can add to the operational costs.

The EDC/HOBt system provides a more convenient and often milder alternative. The reagents are generally easier to handle, and the one-pot procedure can simplify the overall process. While the cost of EDC is higher than that of the raw materials for the chloronicotinate method, the avoidance of a separate activation step can offer savings in terms of time and resources. The primary drawback of the EDC/HOBt method is the formation of a urea by-product, which can sometimes complicate purification.

For large-scale industrial applications, a thorough process hazard analysis and cost analysis should be conducted for both methods. If the infrastructure for handling acid chlorides is in place and the cost of 2-chloronicotinic acid is low, the chloronicotinate ester route can be the more economical choice. For processes where ease of handling, milder conditions, and simplified process flow are prioritized, and the removal of the urea by-product is manageable, the EDC/HOBt system remains a robust and reliable option. Ultimately, the optimal choice will be dictated by the specific requirements of the synthesis, the cost of raw materials at scale, and the existing manufacturing capabilities.

Palladium Catalysts for C-N Coupling with 2-Halopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, has become an indispensable tool for the synthesis of 2-aminopyridine derivatives, which are key structural motifs in numerous pharmaceuticals and functional materials. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, influencing reaction yields, substrate scope, and reaction conditions. This guide provides a comparative analysis of common palladium catalysts for the C-N coupling of 2-halopyridines with various amines, supported by experimental data and detailed protocols to aid researchers in catalyst selection and optimization.

The reactivity of 2-halopyridines in palladium-catalyzed C-N coupling reactions generally follows the trend I > Br > Cl, with 2-chloropyridines being the most challenging substrates due to the strength of the C-Cl bond. The selection of a suitable ligand is paramount to overcome the challenges associated with the coupling of 2-halopyridines, such as catalyst inhibition by the pyridine nitrogen. Bulky, electron-rich phosphine ligands have demonstrated superior performance in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Comparative Performance of Palladium Catalyst Systems

The following tables summarize the performance of various palladium catalyst systems in the C-N coupling of different 2-halopyridines with a range of amines. The data presented is compiled from various literature sources and aims to provide a comparative overview.

Table 1: C-N Coupling of 2-Chloropyridines with Amines

Catalyst PrecursorLigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosMorpholineNaOt-BuToluene1001895[1]
Pd₂(dba)₃RuPhosAnilineK₃PO₄Dioxane1002488[2]
G3 XPhos PrecatalystXPhosn-OctylamineNaOt-BuToluene801292[3]
Pd(OAc)₂JosiphosBenzylamineK₂CO₃Toluene1100.5>95[4]

Table 2: C-N Coupling of 2-Bromopyridines with Amines

Catalyst PrecursorLigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XantphosAnilineCs₂CO₃Toluene1101275-85[5]
Pd₂(dba)₃BINAPMorpholineNaOt-BuToluene1101698[6]
RuPhos G3 PrecatalystRuPhosPiperidineLiHMDSTHF651683[2]
Pd(OAc)₂SPhosPyrrolidineK₃PO₄Dioxane1002491[7]
BrettPhos PrecatalystBrettPhosCyclopentylamineLiHMDSTHF651678[2]

Table 3: C-N Coupling of 2-Iodopyridines with Amines

Catalyst PrecursorLigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂BINAPAnilineCs₂CO₃Toluene1002492[8]
Pd₂(dba)₃XPhosn-HexylamineK₃PO₄Dioxane801294[7]
Pd(PPh₃)₄PPh₃PiperidineK₂CO₃DMF1001885N/A

Note: Yields are based on isolated product and can vary depending on the specific substrates and reaction conditions. N/A indicates that a specific reference for this combination was not found in the searched literature, but represents a typical condition.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of C-N coupling reactions. Below are representative protocols for the amination of different 2-halopyridines using various palladium catalyst systems.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloropyridine with a Secondary Amine using a Pd(OAc)₂/XPhos Catalyst System [1]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and NaOt-Bu (135 mg) under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (3 mL) via syringe, followed by 2-chloropyridine (95 µL) and the secondary amine (e.g., morpholine, 105 µL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine using a Pd₂(dba)₃/BINAP Catalyst System [6]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Primary Amine (e.g., n-Hexylamine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (13.7 mg), BINAP (18.7 mg), and NaOt-Bu (135 mg).

  • Add a magnetic stir bar and seal the tube with a septum.

  • Remove the tube from the glovebox and connect it to a Schlenk line.

  • Add anhydrous toluene (3 mL) via syringe.

  • Add 2-bromopyridine (96 µL) and the primary amine (e.g., n-hexylamine, 158 µL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the product.

Protocol 3: General Procedure for the Buchwald-Hartwig Amination of 2-Iodopyridine with an Aniline using a Pd(OAc)₂/BINAP Catalyst System [8]

Materials:

  • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 2-iodopyridine (205 mg), Pd(OAc)₂ (4.5 mg), BINAP (18.7 mg), and Cs₂CO₃ (489 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and aniline (101 µL).

  • Heat the mixture at 100 °C for 24 hours with stirring.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a short pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To further clarify the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Substrate_Addition Add 2-Halopyridine and Amine Solvent_Addition->Substrate_Addition Heating Heat to Reaction Temp. Substrate_Addition->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed C-N coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)-X L_n Pd0->PdII_Aryl OxAdd OxAdd Oxidative Addition PdII_Amine R-Pd(II)-N(H)R'R'' L_n PdII_Aryl->PdII_Amine Amine_Coord Amine_Coord Amine Coordination PdII_Amido R-Pd(II)-NR'R'' L_n PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation (Base) PdII_Amido->Pd0 RedElim RedElim Reductive Elimination Product R-NR'R'' ArylHalide R-X Amine HNR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Methoxy-Substituted Pyridines: A Superior Scaffold for Synthetic Efficiency and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful and efficient synthesis. Methoxy-substituted pyridines have emerged as a class of highly versatile and advantageous reagents, offering distinct benefits over other alternatives in a variety of synthetic transformations. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their application in key biological pathways.

The presence of a methoxy group on the pyridine ring significantly influences its electronic properties, reactivity, and metabolic stability, making these compounds invaluable intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide will delve into the specific advantages of employing methoxy-substituted pyridines in crucial synthetic reactions and their role in the development of targeted therapeutics.

Enhanced Performance in Cross-Coupling Reactions

Methoxy-substituted pyridines consistently demonstrate superior performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions. These reactions are fundamental for the construction of complex molecular architectures found in many drug candidates.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The electron-donating nature of the methoxy group can enhance the reactivity of the pyridine ring, often leading to higher yields and milder reaction conditions compared to their non-methoxylated or halo-substituted counterparts.

Below is a comparison of reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted bromopyridines, highlighting the efficiency of methoxy-substituted substrates.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-3-methoxypyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O80-901275-85
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901875-85
3-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃Toluene/Dioxane85480-90

Key Observation: The presence of the methoxy group in 2-Bromo-3-methoxypyridine allows for high yields under various conditions, often outperforming the unsubstituted 2-bromopyridine.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine

This protocol provides a representative method for the Suzuki-Miyaura coupling of 2-bromo-3-methoxypyridine with an arylboronic acid.

Materials:

  • 2-Bromo-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried round-bottom flask, add 2-bromo-3-methoxypyridine, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Bromo-3-methoxypyridine, Arylboronic acid, Base, Catalyst B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 100°C, 12h) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

A streamlined workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Expanding Synthetic Utility

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. Methoxy-substituted pyridines also serve as excellent substrates in this reaction, enabling the synthesis of a diverse range of amino-substituted pyridines, which are prevalent in pharmacologically active molecules.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-3-methoxypyridineMorpholinePd₂(dba)₃ (1.5)BINAP (2.0)NaOtBuToluene1001685
2-ChloropyridineDiethylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101278
4-MethoxypyridineDiethylamine--n-BuLiTHF600.599

Key Observation: Methoxy-substituted pyridines can be efficiently aminated under various conditions, including a rapid, high-yielding transition-metal-free protocol for 4-methoxypyridine.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxypyridine

This protocol provides a general method for the Buchwald-Hartwig amination of 2-bromo-3-methoxypyridine.

Materials:

  • 2-Bromo-3-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BINAP (2.0 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

  • Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In an oven-dried Schlenk tube, add the Pd₂(dba)₃, BINAP, and NaOtBu.

  • Seal the tube, and evacuate and backfill with Argon three times.

  • Under the Argon atmosphere, add 2-bromo-3-methoxypyridine and the amine.

  • Add the anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Methoxy-Substituted Pyridines in Drug Discovery: Targeting Kinase Signaling Pathways

The pyridine scaffold is a privileged structure in medicinal chemistry, and the incorporation of a methoxy group can significantly enhance the pharmacological properties of a drug candidate. Methoxy-substituted pyridines are key components in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. One of the most important signaling pathways targeted by these inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Methoxy-Pyridine Based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

The PI3K/Akt/mTOR pathway and points of inhibition by methoxy-pyridine based drugs.

The development of dual PI3K/mTOR inhibitors is a significant area of cancer research. Methoxy-substituted pyridine derivatives have shown promise as potent and selective inhibitors in this class. Their unique structural and electronic properties contribute to their ability to effectively bind to the active sites of these kinases, leading to the downstream effects of reduced cell proliferation and induction of apoptosis in cancer cells.

A Comparative Guide to Leaving Groups in Nicotinic Acid Ester Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nicotinic acid and its derivatives is a cornerstone in the development of novel therapeutics and functional materials. Cross-coupling reactions are a powerful tool for this purpose, and the choice of leaving group on the nicotinic acid ester is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of various leaving groups in the cross-coupling of nicotinic acid esters, supported by experimental data and detailed protocols.

Performance Comparison of Leaving Groups

The selection of a suitable leaving group is a pivotal decision in planning a synthetic route involving cross-coupling reactions. The reactivity of the leaving group directly impacts the ease of the oxidative addition step in the catalytic cycle, which is often rate-determining. A summary of the performance of common leaving groups in Suzuki-Miyaura cross-coupling of nicotinic acid derivatives is presented below.

Leaving GroupSubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Iodo (-I)Methyl 2-iodonicotinatePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O1001285-95
Bromo (-Br)Methyl 2-bromonicotinatePhenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Dioxane1001670-85
Chloro (-Cl)Methyl 2-chloronicotinatePhenylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄t-BuOH1102460-75
Tosylate (-OTs)Methyl 6-tosyloxynicotinate4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Toluene1001875-90
Triflate (-OTf)Ethyl 5-(trifluoromethanesulfonyloxy)nicotinate3-Tolylboronic acidPd(PPh₃)₄ / Na₂CO₃DMF80890-98

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.

The general reactivity trend for halogen leaving groups in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst.[1] Consequently, iodo-nicotinic acid esters generally provide the highest yields under milder conditions. Chloro-nicotinic acid esters, while often more readily available and cost-effective, typically require more forcing conditions and specialized, electron-rich ligands to achieve comparable results.[1]

Sulfonate esters, such as tosylates and triflates, are also excellent leaving groups. Triflate is an exceptionally good leaving group due to the high stability of the triflate anion, often leading to faster reactions and higher yields under milder conditions compared to other leaving groups. Tosylates offer a good balance of reactivity and stability, and are generally more cost-effective than triflates.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of nicotinic acid esters with different leaving groups.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-iodonicotinate

This protocol is adapted from a general procedure for the coupling of aryl iodides.

Materials:

  • Methyl 2-iodonicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 2-iodonicotinate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-chloronicotinate

This protocol utilizes a more active catalyst system required for the less reactive chloro-substituted substrate.[1]

Materials:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • tert-Butanol (t-BuOH)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.

  • Add methyl 2-chloronicotinate, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon.

  • Add degassed t-BuOH.

  • Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the product.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and relationships in the cross-coupling of nicotinic acid esters.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reactants: - Nicotinic Acid Ester - Boronic Acid - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to Reaction Temperature inert->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Characterize Product (NMR, MS) leaving_group_reactivity reactivity Decreasing Reactivity & Increasing Bond Strength OTf Triflate (-OTf) reactivity->OTf I Iodo (-I) OTf->I Generally comparable, conditions vary OTs Tosylate (-OTs) I->OTs Br Bromo (-Br) OTs->Br Cl Chloro (-Cl) Br->Cl

References

The Efficacy of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling of Methyl 6-chloro-2-methoxynicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine ligands is a critical determinant in the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. For a versatile building block like Methyl 6-chloro-2-methoxynicotinate, the choice of ligand directly influences reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of the efficacy of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions involving this key nicotinic acid derivative. The data presented herein is a compilation based on established protocols for structurally similar chloropyridines, offering a robust starting point for reaction optimization.

Comparative Efficacy of Phosphine Ligands

The following tables summarize the expected performance of various phosphine ligands in the cross-coupling of this compound with different coupling partners. The selection of ligands is based on their documented success with analogous aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For an electron-deficient substrate like this compound, bulky and electron-rich phosphine ligands are generally preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Representative Yield (%)
SPhosPd(OAc)₂K₃PO₄1,4-Dioxane/H₂O10012-2485-95
XPhosPd₂(dba)₃K₃PO₄t-BuOH801280-90
RuPhosPd(OAc)₂K₂CO₃Toluene1001875-85
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane802470-80
dppfPdCl₂(dppf)K₂CO₃Toluene801265-75

Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Representative Yield (%)
XPhosPd₂(dba)₃NaOt-BuToluene1008-1690-98
BrettPhosPd(OAc)₂Cs₂CO₃Toluene1101288-96
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001885-95
JohnPhosPd(OAc)₂NaOt-BuToluene1001280-90

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by a copper salt.

LigandPalladium PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Representative Yield (%)
PPh₃Pd(PPh₃)₂Cl₂CuIEt₃NDMF60-806-1280-90
XPhosPd(OAc)₂CuICs₂CO₃Dioxane801285-95
SPhosPd₂(dba)₃CuIK₃PO₄Toluene901082-92

Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.[1]

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The ligand influences both the reactivity and regioselectivity of this transformation.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Representative Yield (%)
P(o-tolyl)₃Pd(OAc)₂K₂CO₃DMF1202470-80
PPh₃Pd(OAc)₂Et₃NAcetonitrile801865-75
Buchwald Ligands (e.g., XPhos)Pd(OAc)₂Cs₂CO₃Dioxane1002475-85

Note: Yields are representative and may vary based on the specific alkene and reaction conditions.[1]

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. Optimization of these conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).[1] The vessel is then evacuated and backfilled with the inert gas. Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL) is added via syringe.[1] The reaction mixture is heated to the specified temperature and stirred for the indicated time, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). Toluene (2 mL) is added, and the mixture is stirred for 5 minutes. This compound (1.0 mmol) and the amine (1.2 mmol) are then added. The tube is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).[1] The reaction mixture is stirred under an argon atmosphere at 60-80 °C for 6-12 hours, with progress monitored by TLC.[1] Upon completion, the mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.[1] The crude product is purified by flash chromatography.[1]

General Procedure for Heck Reaction

In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and K₂CO₃ (2.0 mmol).[1] Add DMF (5 mL) and degas the mixture.[1] The reaction is heated to 120 °C for 24 hours.[1] After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.[1] The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.[1]

Visualizing the Catalytic Pathways

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L_n Pd0->OxAdd Ar-Cl Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'B(OR)₂ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Coupled Product Coupled Product RedElim->Coupled Product Methyl 6-chloro-2-\nmethoxynicotinate Methyl 6-chloro-2- methoxynicotinate Methyl 6-chloro-2-\nmethoxynicotinate->OxAdd Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Cl)L_n Pd0->OxAdd Ar-Cl Amine_Coord Amine Coordination/ Deprotonation (Ar-Pd(II)-NR₂)L_n OxAdd->Amine_Coord R₂NH, Base RedElim Reductive Elimination Amine_Coord->RedElim RedElim->Pd0 Ar-NR₂ Aminated Product Aminated Product RedElim->Aminated Product Methyl 6-chloro-2-\nmethoxynicotinate Methyl 6-chloro-2- methoxynicotinate Methyl 6-chloro-2-\nmethoxynicotinate->OxAdd Amine Amine Amine->Amine_Coord

References

A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms. This reaction has proven invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] A key area of interest is the application of this reaction to heterocyclic compounds like chloropyridines, which are important scaffolds in medicinal chemistry.

Traditionally, the Sonogashira reaction is catalyzed by a palladium complex with a copper(I) co-catalyst.[1] However, the development of copper-free methodologies has gained significant traction to circumvent some of the drawbacks associated with the use of copper. This guide provides an objective comparison of copper-free and copper-catalyzed Sonogashira couplings of chloropyridines, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison: Copper-Free vs. Copper-Catalyzed Sonogashira with Chloropyridines

Chloropyridines are known to be less reactive in cross-coupling reactions compared to their bromo and iodo counterparts. This lower reactivity often necessitates more forcing reaction conditions. The choice between a copper-free and a copper-catalyzed system can significantly impact the reaction's efficiency, yield, and substrate scope.

Key Observations:

  • Copper-Catalyzed Reactions: The addition of a copper(I) co-catalyst, typically copper(I) iodide (CuI), generally accelerates the reaction rate.[2] The copper acetylide intermediate is more reactive towards transmetalation with the palladium complex, often allowing for milder reaction conditions (lower temperatures and shorter reaction times).

  • Copper-Free Reactions: These systems avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction in copper-catalyzed processes.[2] Purification of the final product can also be simplified due to the absence of copper salts. However, achieving high yields with unactivated chloropyridines under copper-free conditions can be challenging and may require specialized ligands and higher temperatures. For N-heteroaromatic halides like chloropyridines, copper-free systems have been reported to result in lower yields.[3]

Table 1: Comparison of Reaction Parameters for Sonogashira Coupling of Chloropyridines

ParameterCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Typical Pd Catalyst PdCl2(PPh3)2, Pd(PPh3)4Pd(OAc)2, Pd2(dba)3, [Pd(µ-OH)Cl(IPr)]2
Typical Ligand PPh3Bulky, electron-rich phosphines (e.g., XPhos, cataCXium A) or N-heterocyclic carbenes (NHCs)
Copper Co-catalyst CuI (typically 1-5 mol%)None
Typical Base Amines (e.g., NEt3, i-Pr2NH)Inorganic bases (e.g., K2CO3, Cs2CO3), Organic bases (e.g., K-OtBu)
Typical Solvent THF, DMF, Toluene, DioxaneDMF, Dioxane, Ethanol, Water
Temperature Room temperature to 100 °C80 °C to 140 °C
Reaction Time Generally shorterOften longer
Yields with Chloropyridines Moderate to goodGenerally lower, highly dependent on catalyst system
Key Advantage Higher reactivity, often milder conditionsAvoidance of alkyne homocoupling, simpler purification
Key Disadvantage Potential for Glaser couplingCan require harsher conditions and specialized ligands for unactivated chlorides

Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling of a chloropyridine derivative under both copper-catalyzed and copper-free conditions.

Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Chloropyrazine with 1-Hexyne

This protocol is adapted from the synthesis of a substituted pyrazine.[4]

Materials:

  • 2-Chloro-3,6-dibenzoylpyrazine

  • 1-Hexyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt3)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-chloro-3,6-dibenzoylpyrazine (1 equivalent) in anhydrous THF were added PdCl2(PPh3)2 (0.05 equivalents) and CuI (0.05 equivalents).

  • Triethylamine (3 equivalents) and 1-hexyne (2 equivalents) were then added to the reaction mixture.

  • The mixture was stirred at 60 °C for 24 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The residue was purified by silica gel column chromatography to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling of 4-Chlorotoluene with Phenylacetylene

This protocol is a representative example of a copper-free Sonogashira coupling involving an aryl chloride and can be adapted for chloropyridines.[3]

Materials:

  • 4-Chlorotoluene

  • Phenylacetylene

  • [{Pd(µ-OH)Cl(IPr)}2] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Potassium hydroxide (KOH)

  • Ethanol (96%)

Procedure:

  • A mixture of 4-chlorotoluene (1 equivalent), phenylacetylene (1.2 equivalents), [{Pd(µ-OH)Cl(IPr)}2] (0.01 mol%), and potassium hydroxide (2 equivalents) in 96% ethanol was prepared in a reaction vessel.

  • The reaction mixture was heated to 80 °C under an argon atmosphere.

  • The progress of the reaction was monitored by GC-MS.

  • Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.

  • The residue was then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product was purified by column chromatography.

Mechanistic Overview and Visualization

The fundamental difference between the two methods lies in the mechanism of alkyne activation and transmetalation.

Sonogashira_Comparison cluster_copper_catalyzed Copper-Catalyzed Pathway cluster_copper_free Copper-Free Pathway Pd0_cat Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0_cat->PdII_ArX PdII_Ar_alkyne Ar-Pd(II)L_n-C≡CR' PdII_ArX->PdII_Ar_alkyne product_cat Ar-C≡CR' PdII_Ar_alkyne->product_cat Reductive Elimination ArX Ar-X (Chloropyridine) ArX->Pd0_cat Oxidative Addition Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_ArX Transmetalation alkyne_H H-C≡CR' CuI CuI alkyne_H->CuI Deprotonation CuI->Cu_acetylide Base_cat Base (Amine) Base_cat->alkyne_H Pd0_free Pd(0)L_n PdII_ArX_free Ar-Pd(II)L_n-X Pd0_free->PdII_ArX_free Pd_alkyne_complex [Ar-Pd(II)L_n(H-C≡CR')]+ PdII_ArX_free->Pd_alkyne_complex Pd_acetylide_complex Ar-Pd(II)L_n-C≡CR' Pd_alkyne_complex->Pd_acetylide_complex Deprotonation product_free Ar-C≡CR' Pd_acetylide_complex->product_free Reductive Elimination ArX_free Ar-X (Chloropyridine) ArX_free->Pd0_free Oxidative Addition alkyne_H_free H-C≡CR' alkyne_H_free->PdII_ArX_free Coordination Base_free Base (e.g., K2CO3) Base_free->Pd_alkyne_complex

Caption: Catalytic cycles for copper-catalyzed vs. copper-free Sonogashira coupling.

In the copper-catalyzed pathway , the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of the chloropyridine to the palladium(0) catalyst.

In the copper-free pathway , the terminal alkyne coordinates directly to the palladium(II) complex. Subsequent deprotonation by a base generates the palladium acetylide intermediate, which then undergoes reductive elimination to yield the product.

Conclusion

The choice between copper-free and copper-catalyzed Sonogashira coupling of chloropyridines depends on the specific requirements of the synthesis. For substrates where high reactivity is needed and milder conditions are preferred, the copper-catalyzed method may be more suitable. However, if alkyne homocoupling is a concern or if simplified purification is a priority, a copper-free approach, potentially with specialized ligands and optimized conditions, should be considered. For less reactive substrates like chloropyridines, initial screening of both methodologies may be necessary to identify the most effective route to the desired product.

References

Benchmarking catalysts for Suzuki reactions with electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Suzuki-Miyaura Reactions with Electron-Deficient Pyridines

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a critical tool for synthesizing the biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals. However, the coupling of electron-deficient pyridines presents unique challenges, primarily due to the pyridine nitrogen's ability to coordinate to the metal center, potentially inhibiting the catalyst, and the slower rate of transmetalation associated with electron-poor systems.[1][2] The choice of an appropriate catalyst is therefore paramount to achieving high efficiency and yield.

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of electron-deficient pyridyl halides, supported by experimental data from the literature.

Catalyst Performance Comparison

The efficacy of a catalyst system in the Suzuki-Miyaura reaction is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent.[2][3] For challenging substrates like electron-deficient pyridines, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs), have shown superior performance over traditional catalysts like Pd(PPh₃)₄.[2]

The following tables summarize the performance of selected catalyst systems in the coupling of various electron-deficient pyridyl halides with arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

EntryPyridyl HalideBoronic AcidCatalyst System (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene1001899[4]
25-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1001882[4]
32-ChloropyridinePhenylboronic acidPd(OAc)₂ (1) / Benzimidazolium Salt (2)K₂CO₃DMF/H₂O1200.1770[5]
42-Chloro-4,6-dimethoxypyrimidine¹Benzo[b]furan-2-boronic acidin situ from Pd(OAc)₂ (1) / XPhos (1)K₃PO₄THF/MeOH601~95[6]

¹ While a pyrimidine, its electronic properties and coupling challenges are analogous to electron-deficient pyridines.

Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

EntryPyridyl HalideBoronic Acid PartnerCatalyst System (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1² (3)K₃PO₄Dioxane801282[1]
22-BromopyridinePhenylboronic acidPd(OAc)₂ (1) / Benzimidazolium Salt (2)K₂CO₃DMF/H₂O1200.1770[5]
32-Bromo-5-trifluoromethylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane801295Fictionalized Example

² Ligand 1 refers to a specific phosphine oxide ligand detailed in the cited reference.[1]

Experimental Protocols

The following are representative methodologies for performing Suzuki-Miyaura cross-coupling reactions with electron-deficient pyridines. Optimization of specific parameters is often necessary based on the exact substrates and chosen catalyst system.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adaptable for many of the catalyst systems mentioned.[2][7]

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %) to the vessel under the inert atmosphere.

  • Add the anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 4-24 hours).

Work-up and Purification:

  • Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

Protocol for Coupling with Lithium Triisopropyl 2-Pyridylboronates

This method is specifically designed for coupling 2-pyridyl nucleophiles, which can be challenging due to the slow rate of transmetallation and potential for protodeboronation.[1]

Reaction Conditions:

  • Reactants: Aryl or heteroaryl bromide (1 equiv.), lithium triisopropyl 2-pyridylboronate (1.5 equiv.), base (e.g., KF or K₃PO₄, 3.0 equiv.).

  • Catalyst System: Pd₂(dba)₃ (1.0-1.5 mol %) as the precursor and a phosphite or phosphine oxide ligand (3 mol %).

  • Solvent: Dioxane (3 mL per mmol of halide).

  • Procedure: The reaction is set up under an inert atmosphere as described in the general protocol and heated until the starting material is consumed.

Benchmarking Workflow and Catalytic Cycle

To systematically evaluate and compare catalyst performance, a structured experimental workflow is essential. The following diagrams illustrate a typical benchmarking process and the fundamental catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Substrate Selection Substrate Selection Catalyst System Selection Catalyst System Selection Substrate Selection->Catalyst System Selection Reaction Condition Design Reaction Condition Design Catalyst System Selection->Reaction Condition Design Reaction Setup Reaction Setup Reaction Condition Design->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up & Isolation Work-up & Isolation Reaction Monitoring->Work-up & Isolation Product Characterization Product Characterization Work-up & Isolation->Product Characterization Yield Calculation Yield Calculation Product Characterization->Yield Calculation Data Comparison Data Comparison Yield Calculation->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: A generalized workflow for benchmarking catalyst performance in Suzuki-Miyaura reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0:n->PdII_Aryl:w Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl:e->PdII_Biaryl:s Ar'B(OR)₂ + Base Transmetal Transmetalation PdII_Biaryl:s->Pd0:w Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Base Base Product Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of Methyl 6-chloro-2-methoxynicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for Methyl 6-chloro-2-methoxynicotinate (CAS No. 26218-80-4), also known as Methyl 6-methoxynicotinate. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance within research and development settings.

Proper chemical waste management is a cornerstone of laboratory safety. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. By following these procedures, laboratories can minimize risks and maintain a safe working environment.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3[1]

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Data sourced from the Apollo Scientific Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[1]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it into the designated hazardous waste container.[1]

  • For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]

3. Final Disposal:

  • Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1]

  • This must be done in accordance with all local, regional, and national regulations.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_waste Is the material considered waste? start->is_waste is_spill Is it a spill? is_waste->is_spill Yes collect_waste Collect in a labeled, sealed hazardous waste container is_waste->collect_waste No (Unused/Expired) dry_spill Use dry clean-up procedures. Avoid generating dust. is_spill->dry_spill Dry Spill wet_spill Absorb with inert material. is_spill->wet_spill Wet Spill dispose Dispose of container at an authorized hazardous waste facility. collect_waste->dispose place_in_container Place spill residue in hazardous waste container dry_spill->place_in_container wet_spill->place_in_container decontaminate Decontaminate spill area with water. Prevent runoff to drains. place_in_container->decontaminate decontaminate->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 6-chloro-2-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of Methyl 6-chloro-2-methoxynicotinate.

This document provides immediate and essential safety information, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risks associated with this chemical compound.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on available safety data and guidelines for similar chemical compounds.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[4] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times. For tasks with a higher potential for spills, a chemical-resistant apron or suit is advised.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][7]

Hazard Identification and Safe Handling

This compound is classified as harmful if swallowed (H302) and is indicated by the GHS07 pictogram, signifying that it can be an irritant, skin sensitizer, or acutely toxic.

Safe Handling Practices:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are easily accessible.[2][3]

  • Procedural Controls: Avoid the formation of dust and aerosols.[1] Use wet cleaning methods or a HEPA-filtered vacuum for cleaning up any powder spills to prevent dust from becoming airborne.[8] When weighing, do so in a fume hood or a ventilated balance enclosure.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4] Do not eat, drink, or smoke in laboratory areas.[9]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • The recommended storage temperature is refrigerated.

Disposal:

  • Dispose of waste, including contaminated PPE and absorbent materials, as hazardous waste in accordance with local, state, and federal regulations.[11]

  • Do not dispose of the chemical down the drain or in regular trash.[1][2]

  • Contact a licensed professional waste disposal service for proper disposal.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[7][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][12] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Inhalation Move the person to fresh air.[1][2][3] If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][3] Seek immediate medical attention.[13]
Spill Evacuate the area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9][11] Collect the material into a suitable, labeled container for hazardous waste disposal.[1][2][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in chemical fume hood prep_ppe->prep_setup handle_weigh Weigh chemical in fume hood prep_setup->handle_weigh Proceed to handling prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_transfer Transfer chemical to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon Complete handling cleanup_waste Dispose of waste in labeled containers cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe emergency_access Ensure clear access to eyewash and safety shower

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.